CRT0066854 hydrochloride
Description
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Properties
IUPAC Name |
(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5S.2ClH/c25-18(14-16-6-2-1-3-7-16)15-27-23-21-19-8-4-5-9-20(19)30-24(21)29-22(28-23)17-10-12-26-13-11-17;;/h1-3,6-7,10-13,18H,4-5,8-9,14-15,25H2,(H,27,28,29);2*1H/t18-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUVOWXZRBZQBA-NTEVMMBTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NCC(CC5=CC=CC=C5)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NC[C@H](CC5=CC=CC=C5)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Target of CRT0066854 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRT0066854 hydrochloride is a potent and selective small molecule inhibitor that has garnered significant interest within the research community for its specific targeting of the atypical Protein Kinase C (aPKC) isoenzymes. This technical guide provides an in-depth overview of the molecular target of CRT0066854, its mechanism of action, and its effects on cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of oncology, cell biology, and signal transduction.
Primary Molecular Target
The primary molecular target of this compound has been identified as the atypical Protein Kinase C (aPKC) isoenzymes, specifically Protein Kinase C iota (PKCι) and Protein Kinase C zeta (PKCζ) .[1][2][3][4] These serine/threonine kinases are crucial regulators of numerous cellular processes, including cell polarity, proliferation, and survival.[3][4]
Quantitative Inhibitory Activity
CRT0066854 demonstrates potent and selective inhibition of the full-length aPKC isoenzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The compound also exhibits activity against Rho-associated coiled-coil containing protein kinase 2 (ROCK-II), albeit with lower potency.
| Target Kinase | IC50 Value (nM) |
| Protein Kinase C iota (PKCι) | 132[1][2] |
| Protein Kinase C zeta (PKCζ) | 639[1][2][5][6] |
| ROCK-II | 620[1][5][6] |
Mechanism of Action
CRT0066854 acts as an ATP-competitive inhibitor of the aPKC isoenzymes.[3] Its mechanism of action involves the displacement of a critical Asn-Phe-Asp (NFD) motif within the adenosine-binding pocket of the kinase domain.[1][2] This interaction prevents the binding of ATP, thereby inhibiting the kinase activity of PKCι and PKCζ. Furthermore, CRT0066854 engages an acidic patch on the kinase that is utilized by arginine-rich PKC substrates.[1][2]
Downstream Signaling and Cellular Effects
By inhibiting PKCι and PKCζ, CRT0066854 modulates key signaling pathways that are often dysregulated in cancer. Atypical PKCs are downstream effectors of the phosphoinositide 3-kinase (PI3K) pathway and are known to play a role in pathways regulated by Ras and ErbB2.[4] Inhibition of aPKC with CRT0066854 has been shown to impede the phosphorylation of downstream targets such as Lethal giant larvae protein 2 (LLGL2), a protein involved in establishing cell polarity.[3]
Cellular consequences of CRT0066854 treatment include the restoration of polarized morphogenesis in dysplastic H-Ras spheroids, a decrease in colony formation in HeLa cells, and the impediment of directed migration of NRK cells.[3][4] These findings highlight the potential of CRT0066854 as a chemical tool to investigate the roles of PKCζ and PKCι in cell polarity and growth-factor-stimulated signaling.[3]
Experimental Protocols
Detailed experimental protocols for the characterization of CRT0066854 are described in the primary literature, notably in Kjær et al., Biochem J. 2013;451(2):329-42. While the full text of this publication is required for a complete reproduction of the methods, the general experimental workflows are outlined below.
Kinase Inhibition Assay (General Workflow)
A common method to determine the IC50 of a kinase inhibitor is through a radiometric or fluorescence-based in vitro kinase assay.
Cell-Based Assays
-
Colony Formation Assay: HeLa cells are seeded at a low density and treated with varying concentrations of CRT0066854. After a period of incubation (e.g., 10-14 days), the cells are fixed and stained (e.g., with crystal violet), and the number of colonies is quantified.
-
3D Morphogenesis Assay: Epithelial cells (e.g., MDCK cells) are cultured in a 3D matrix (e.g., Matrigel) to form spheroids. The spheroids are treated with CRT0066854, and the effects on polarized morphogenesis are observed and quantified using microscopy.[1][4]
-
Wound Healing/Migration Assay: A "wound" is created in a confluent monolayer of cells (e.g., NRK cells). The cells are then treated with CRT0066854, and the rate of wound closure is monitored over time to assess cell migration.
Conclusion
This compound is a valuable research tool for the specific inhibition of the atypical PKC isoenzymes, PKCι and PKCζ. Its well-defined mechanism of action and demonstrated cellular effects make it an important compound for dissecting the roles of aPKC signaling in normal physiology and in pathological conditions such as cancer. Further investigation into the therapeutic potential of CRT0066854 and similar aPKC inhibitors is warranted.
References
CRT0066854 Hydrochloride: A Technical Guide to its Inhibition of Atypical PKC Isoforms ι and ζ
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066854 hydrochloride is a potent and selective chemical inhibitor of the atypical protein kinase C (aPKC) isoforms, PKCι (iota) and PKCζ (zeta).[1][2][3][4][5] As members of the AGC kinase group, aPKCs are crucial regulators of cellular processes such as cell polarity, proliferation, and migration.[5][6] Their dysregulation has been implicated in the development and progression of cancer, making them attractive targets for therapeutic intervention.[5] This technical guide provides a comprehensive overview of CRT0066854, including its inhibitory activity, mechanism of action, effects on cellular signaling, and detailed experimental protocols for its characterization.
Quantitative Inhibitory Activity
CRT0066854 demonstrates potent and selective inhibition of full-length PKCι and PKCζ. Its inhibitory activity has been quantified through various biochemical assays, with IC50 values summarized in the table below. The compound also exhibits inhibitory activity against Rho-associated kinase II (ROCK-II).[1][7]
| Target Kinase | IC50 (nM) | Kinase Form |
| PKCι | 132 | Full-length |
| PKCζ | 639 | Full-length |
| ROCK-II | 620 | Kinase domain |
| PKCιk | 86 | Kinase domain |
| PKCζk | 450 | Kinase domain |
| nPKCϵ | 7210 | Not specified |
Table 1: Summary of this compound IC50 Values.[1][2][3][4][5][7]
Notably, CRT0066854 is highly selective for aPKCs over conventional and novel PKC isoforms, as well as a broad panel of other kinases.[5][7] At a concentration of 1 µM, it showed no significant activity against 98 other kinases.[7]
Mechanism of Action
CRT0066854 acts as an ATP-competitive inhibitor, binding within the nucleotide-binding pocket of the aPKC kinase domain.[2][4] Structural studies have revealed that CRT0066854 displaces a critical Asn-Phe-Asp (NFD) motif that is part of the adenosine-binding pocket.[1][4] This displacement prevents the formation of a functional ATP-binding site. Furthermore, the inhibitor engages an acidic patch that is typically used by arginine-rich PKC substrates.[1][4]
Signaling Pathways
PKCι and PKCζ are key components of signaling pathways that regulate cell polarity, proliferation, and survival. CRT0066854, by inhibiting these kinases, can modulate these pathways. One of the key downstream substrates of aPKCs is Lethal giant larvae 2 (LLGL2), a tumor suppressor protein involved in maintaining cell polarity.[2][3][5][7] aPKCs phosphorylate LLGL2, leading to its inactivation. CRT0066854 has been shown to inhibit the phosphorylation of LLGL2 in cells.[2][3][5][7]
Figure 1: Simplified signaling pathway showing the role of PKCι/ζ and the inhibitory action of CRT0066854.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of CRT0066854.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of CRT0066854 on the enzymatic activity of PKCι and PKCζ.
Materials:
-
Recombinant full-length or kinase domain of PKCι and PKCζ
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the specific PKC isozyme, and MBP.
-
Add varying concentrations of CRT0066854 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of CRT0066854 and determine the IC50 value by non-linear regression analysis.
Figure 2: Workflow for the in vitro kinase assay.
Cellular LLGL2 Phosphorylation Assay
This assay determines the ability of CRT0066854 to inhibit the phosphorylation of the aPKC substrate LLGL2 in a cellular context.
Materials:
-
HEK293 cells co-expressing PKCι and LLGL2
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-LLGL2, anti-total-LLGL2, anti-PKCι, and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Plate HEK293 cells co-expressing PKCι and LLGL2 and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of CRT0066854 or DMSO for a specified time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-LLGL2, total LLGL2, PKCι, and a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities to determine the ratio of phosphorylated LLGL2 to total LLGL2.
Colony Formation Assay
This assay assesses the effect of CRT0066854 on the long-term proliferative capacity and survival of cancer cells.
Materials:
-
HeLa or other suitable cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of CRT0066854 or DMSO. The medium with the compound should be refreshed every 2-3 days.
-
Incubate the plates for 10-14 days, until visible colonies are formed in the control wells.
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
After staining, wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the percentage of colony formation relative to the vehicle-treated control.
3D Morphogenesis Assay
This assay evaluates the ability of CRT0066854 to restore normal polarized morphogenesis in epithelial cells grown in a 3D matrix.
Materials:
-
MDCK (Madin-Darby Canine Kidney) cells, potentially expressing an oncogene like H-Ras
-
Matrigel or collagen I
-
8-well chamber slides
-
Cell culture medium supplemented with appropriate growth factors
-
This compound
-
Confocal microscope and immunofluorescence reagents (e.g., antibodies against polarity markers like ZO-1 or E-cadherin)
Procedure:
-
Resuspend single MDCK cells in a mixture of cell culture medium and Matrigel.
-
Plate the cell/Matrigel suspension into 8-well chamber slides and allow the Matrigel to solidify at 37°C.
-
Overlay the gel with complete medium containing different concentrations of CRT0066854 or DMSO.
-
Culture the cells for several days (e.g., 10-14 days), replacing the medium every 2-3 days.
-
Observe the formation of 3D structures (spheroids or cysts) under a microscope.
-
For detailed analysis, fix the 3D cultures, permeabilize, and perform immunofluorescence staining for polarity markers.
-
Analyze the morphology of the structures using confocal microscopy to assess lumen formation and the establishment of apico-basal polarity.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. stemcell.com [stemcell.com]
- 3. youtube.com [youtube.com]
- 4. 3D Culture Assays of Murine Mammary Branching Morphogenesis and Epithelial Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of polarized morphogenesis by protein kinase C iota in oncogenic epithelial spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
The Biological Activity of CRT0066854 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066854 hydrochloride is a potent and selective small molecule inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically targeting Protein Kinase C iota (PKCι) and Protein Kinase C zeta (PKCζ).[1][2] These kinases are crucial regulators of cell polarity, proliferation, and survival, and their aberrant activity has been implicated in the development and progression of various cancers, particularly those driven by Ras oncogenes.[1][3] This technical guide provides a comprehensive overview of the biological activity of CRT0066854, detailing its mechanism of action, impact on signaling pathways, and effects in various in vitro assays. This document is intended to serve as a valuable resource for researchers utilizing CRT0066854 as a chemical tool to investigate aPKC function and for those exploring its therapeutic potential.
Mechanism of Action
CRT0066854 is an ATP-competitive inhibitor of the atypical PKC isoenzymes.[2] A key structural feature of its inhibitory action is the displacement of a critical Asn-Phe-Asp (NFD) motif within the adenosine-binding pocket of the kinase.[1][2] This interaction, coupled with the engagement of an acidic patch typically utilized by arginine-rich PKC substrates, forms the basis for its potent and selective inhibition.[1][2]
Data Presentation
Kinase Inhibition Profile
CRT0066854 demonstrates high selectivity for the atypical PKC isoforms PKCι and PKCζ, along with activity against Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) |
| Full-length PKCι | 132[1][2] |
| Full-length PKCζ | 639[1][2] |
| ROCK-II | 620[1][2] |
Table 1: In vitro kinase inhibitory activity of CRT0066854.
Cellular Activity
The inhibitory effects of CRT0066854 have been characterized in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability in selected cell lines is presented below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | Not explicitly quantified, but decreases colony formation[4] |
| H-Ras-MDCK | - | Induces polarized morphogenesis at 1.2 µM[5] |
| A549 | Lung Carcinoma | 3.47 |
| Huh-7 | Hepatocellular Carcinoma | 3.1 |
Table 2: Cellular IC50 values of CRT0066854 in various cancer cell lines.
Signaling Pathways
CRT0066854 primarily targets the PKCι and PKCζ signaling pathways, which are integral to cell polarity, proliferation, and survival. It also impacts the ROCK-II pathway, involved in cytoskeleton regulation and cell migration.
Biological Activities
Restoration of Polarized Morphogenesis in 3D Culture
In three-dimensional (3D) cultures of Madin-Darby Canine Kidney (MDCK) cells transformed with H-Ras, the normal polarized cystic morphogenesis is disrupted. Treatment with CRT0066854 has been shown to restore the formation of polarized spheroids with pseudo-apical lumens (PSALs).[1][5] A maximal effect is observed at a concentration of 1.2 µM, leading to a significant increase in the proportion of spheroids with PSALs.[5]
Inhibition of Colony Formation
CRT0066854 has been demonstrated to decrease the colony-forming ability of HeLa cervical cancer cells in soft agar assays.[4] This indicates an inhibitory effect on anchorage-independent growth, a hallmark of transformed cells.
Inhibition of LLGL2 Phosphorylation
Lethal giant larvae 2 (LLGL2) is a substrate of atypical PKCs and plays a role in establishing cell polarity. CRT0066854 has been shown to inhibit the phosphorylation of LLGL2 in cells, providing a direct measure of its target engagement in a cellular context.[1]
Impairment of Cell Migration
Through its inhibition of ROCK-II, CRT0066854 is expected to impede directed cell migration. This has been observed in wound healing assays with NRK cells.
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Reagent Preparation : Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Serially dilute this compound in DMSO, followed by dilution in the reaction buffer.
-
Reaction Setup : In a 96-well plate, combine the purified recombinant kinase (e.g., PKCι, PKCζ, or ROCK-II), the specific peptide substrate, and the desired concentration of CRT0066854.
-
Initiation : Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation : Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination : Stop the reaction by adding a quench solution, such as EDTA, which chelates Mg²⁺ ions required for kinase activity.
-
Separation : Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³³P]ATP.
-
Detection : Measure the amount of incorporated radiolabel in the peptide substrate using a scintillation counter.
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
3D Morphogenesis Assay in H-Ras-MDCK Cells
-
Cell Seeding : Prepare a single-cell suspension of H-Ras-MDCK cells. Mix the cells with a basement membrane matrix, such as Matrigel, at a concentration of approximately 3 x 10⁴ cells/mL.
-
Plating : Plate the cell/Matrigel mixture into 8-well chamber slides or 96-well plates. Allow the Matrigel to solidify at 37°C.
-
Treatment : Overlay the solidified gel with culture medium containing various concentrations of this compound (e.g., 0.2-1.2 µM) or DMSO as a vehicle control.[1]
-
Culture : Culture the cells for 6-10 days, replacing the medium with fresh inhibitor every 2-3 days.[1]
-
Fixation and Staining : Fix the 3D structures with 4% paraformaldehyde. Permeabilize the cells with Triton X-100 and stain for polarity markers (e.g., phalloidin for F-actin, anti-gp135 for apical membrane) and with a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis : Acquire z-stack images using a confocal microscope. Quantify the percentage of spheroids exhibiting a polarized structure with a central lumen.
Colony Formation Assay in HeLa Cells
-
Base Agar Layer : Prepare a base layer of 0.5-0.8% agar in culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension : Harvest HeLa cells and prepare a single-cell suspension.
-
Top Agar Layer : Mix the cell suspension with 0.35-0.4% low-melting-point agarose in culture medium containing the desired concentrations of this compound.
-
Plating : Overlay the solidified base agar with the cell-containing top agar.
-
Incubation : Incubate the plates at 37°C in a humidified incubator for 10-21 days, feeding the cells with medium containing the inhibitor twice a week.
-
Staining and Counting : Stain the colonies with a solution of crystal violet (e.g., 0.005%) for at least one hour. Count the number of colonies (typically defined as a cluster of ≥50 cells) using a dissecting microscope or an automated colony counter.
Wound Healing (Scratch) Assay
-
Cell Seeding : Seed cells (e.g., NRK cells) in a 6-well plate and grow them to a confluent monolayer.
-
Scratching : Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing : Gently wash the wells with PBS to remove detached cells.
-
Treatment : Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Imaging : Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is closed.
-
Analysis : Measure the width of the scratch at different time points and calculate the rate of cell migration and wound closure.
Conclusion
This compound is a valuable research tool for the specific inhibition of atypical PKC isoforms and ROCK-II. Its well-characterized mechanism of action and demonstrated effects in a variety of cellular assays make it a powerful agent for dissecting the roles of these kinases in normal physiology and disease, particularly in the context of cancer biology. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. Further investigation into the in vivo efficacy and pharmacokinetic properties of CRT0066854 is warranted to fully assess its therapeutic potential.
References
- 1. Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CRT0066854 Hydrochloride: An aPKC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CRT0066854 hydrochloride, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms. This document details its chemical properties, mechanism of action, and its effects on key cellular processes, particularly in the context of cell polarity and oncology. Detailed experimental protocols and a summary of its quantitative data are provided to support further research and drug development efforts.
Core Compound Information
This compound is a chemical probe used in biomedical research to investigate the roles of atypical Protein Kinase C (aPKC) isoforms, specifically PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta).
| Property | Value |
| Compound Name | This compound |
| Synonyms | CRT-0066854, CRT 0066854 |
| CAS Number | 2250019-91-9 (hydrochloride salt)[1][2][3][4]; 1438881-19-6 (free base)[5][6][7] |
| Molecular Formula | C₂₄H₂₅N₅S·2HCl[1][2] |
| Molecular Weight | 488.48 g/mol [1][2][3] |
| IUPAC Name | (2S)-3-Phenyl-N¹-[5,6,7,8-tetrahydro-2-(4-pyridinyl)benzothieno[2,3-d]pyrimidin-4-yl]-1,2-propanediamine dihydrochloride[2] |
| SMILES | N--INVALID-LINK--CNC2=C3C4=C(SC3=NC(C5=CC=NC=C5)=N2)CCCC4.Cl.Cl[1][2][3] |
| Chemical Structure | ![]() |
Quantitative Data Summary
CRT0066854 is a selective inhibitor of atypical PKC isoforms and also exhibits activity against ROCK-II kinase.[3][8] Its inhibitory activity and solubility are summarized below.
| Target | IC₅₀ (nM) | Assay Condition |
| PKCι | 132 | Full-length protein[1][2][3][8] |
| PKCζ | 639 | Full-length protein[1][2][3][8] |
| ROCK-II | 620 | Full-length protein[3][8] |
| Solvent | Maximum Solubility |
| Water | 100 mM[1][2] |
| DMSO | 100 mM[1][2] |
Mechanism of Action and Signaling Pathway
CRT0066854 acts as a selective, ATP-competitive inhibitor of the atypical PKC isoenzymes PKCι and PKCζ.[6][7] Its mechanism involves the displacement of a critical Asn-Phe-Asp motif within the adenosine-binding pocket of these kinases.[2][3]
Atypical PKCs are central regulators of cell polarity through their interaction with the PAR polarity complex, which consists of Par3, Par6, and aPKC.[9] The activation of aPKC is a crucial event in establishing apico-basal polarity.[9] Once active, aPKC phosphorylates downstream targets, including the tumor suppressor Lgl (Lethal giant larvae), to regulate their localization and function.[7][9] The inhibition of aPKC by CRT0066854 disrupts this signaling cascade, leading to the restoration of normal cell polarity in dysplastic cells.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for this compound.
IC₅₀ Determination for PKC Inhibition
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against PKC isoforms using an in vitro kinase assay.
-
Reagents and Materials:
-
Recombinant full-length PKCι and PKCζ enzymes.
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).
-
ATP solution.
-
Substrate peptide (e.g., a fluorescently labeled peptide specific for aPKCs).
-
This compound stock solution (in DMSO).
-
384-well assay plates.
-
Plate reader capable of detecting fluorescence.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the PKC enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA).
-
Measure the fluorescence in each well using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]
-
3D Polarized Morphogenesis Assay
This assay is used to assess the ability of this compound to restore normal polarized acinar morphogenesis in oncogene-expressing Madin-Darby Canine Kidney (MDCK) cells grown in a 3D matrix.[11][12][13][14]
-
Cell Culture and Spheroid Formation:
-
Culture MDCK cells expressing an oncogene (e.g., H-Ras) in DMEM supplemented with 10% FBS.
-
Prepare a single-cell suspension of the MDCK cells.
-
Resuspend the cells in a solution of extracellular matrix (e.g., Matrigel or collagen I) at a density of approximately 3 x 10⁴ cells/mL.[12][14]
-
Plate the cell/matrix suspension in 8-well chamber slides and allow it to polymerize at 37°C.[12]
-
Overlay the gel with culture medium containing various concentrations of this compound or DMSO as a control.
-
Culture the spheroids for 6-10 days, replacing the medium every 2 days.[2][14]
-
-
Immunofluorescence Staining and Imaging:
-
Fix the spheroids in the gel with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.2% Triton X-100).
-
Incubate with primary antibodies against polarity markers, such as anti-gp135 (apical marker) and anti-ZO-1 (tight junction marker).[14]
-
Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Image the spheroids using a confocal microscope.
-
Analyze the images to determine the percentage of spheroids with restored polarized morphogenesis, characterized by a single central lumen and correct localization of polarity markers.
-
Colony Formation Assay
This assay measures the effect of this compound on the long-term proliferative capacity of cancer cells, such as HeLa cells.[1][4][6][8][15]
-
Cell Seeding and Treatment:
-
Harvest exponentially growing HeLa cells and prepare a single-cell suspension.
-
Seed the cells into 6-well plates at a low density (e.g., 200-500 cells per well).[1]
-
Allow the cells to attach for 24 hours.
-
Replace the medium with fresh medium containing a range of concentrations of this compound or DMSO vehicle control.
-
Incubate the plates for 7-14 days in a 37°C, 5% CO₂ incubator, allowing colonies to form.
-
-
Colony Staining and Quantification:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution such as 4% paraformaldehyde or methanol.
-
Stain the colonies with 0.5% crystal violet solution for 10-20 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as containing >50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the activity of this compound.
References
- 1. Colony formation assay [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification of PKCζII: an endogenous inhibitor of cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Measuring Survival of Adherent Cells with the Colony-Forming Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell polarity signaling in the plasticity of cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Culturing Three Dimensional MDCK cells for Analyzing Intracellular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steps in the morphogenesis of a polarized epithelium. I. Uncoupling the roles of cell-cell and cell-substratum contact in establishing plasma membrane polarity in multicellular epithelial (MDCK) cysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Polarity Dynamics Controls the Mechanism of Lumen Formation in Epithelial Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling CRT0066854 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: CRT0066854 hydrochloride is a potent and selective small molecule inhibitor of atypical Protein Kinase C (aPKC) isoforms, PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta). These kinases are crucial nodes in signaling pathways that regulate cell polarity, proliferation, and survival. Dysregulation of aPKC signaling is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended to serve as a valuable resource for researchers in the fields of oncology and drug discovery.
Discovery and Mechanism of Action
CRT0066854 was identified as a potent and selective inhibitor of the atypical PKC isoenzymes.[1][2] It exerts its inhibitory effect by competing with ATP for the kinase domain's binding site. The molecule is particularly effective against full-length PKCι and PKCζ.[1][2]
The mechanism of action involves the displacement of a critical Asn-Phe-Asp motif within the adenosine-binding pocket of the kinase.[1] Furthermore, CRT0066854 engages an acidic patch that is utilized by arginine-rich PKC substrates.[1] This dual interaction contributes to its high affinity and selectivity.
Quantitative Biological Data
The inhibitory activity of CRT0066854 has been quantified against several kinases, demonstrating its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| Full-length PKCι | 132[1][2] |
| Full-length PKCζ | 639[1][2] |
| ROCK-II | 620[1][2] |
In cellular assays, CRT0066854 has shown anti-proliferative effects. The half-maximal growth inhibition (GI50) against the HUH-7 human hepatocellular carcinoma cell line was determined to be 3.1 µM.[3]
Synthesis of this compound
The chemical name for the free base of CRT0066854 is (S)-3-phenyl-N1-(2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine. The synthesis of this class of compounds generally involves a multi-step process, beginning with the construction of the core 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine heterocyclic system, followed by the introduction of the side chains. The final step typically involves salt formation to produce the hydrochloride salt.
A plausible synthetic workflow is outlined below:
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for determining the in vitro potency of a compound against a target kinase.
Materials:
-
Recombinant full-length PKCι or PKCζ enzyme
-
Suitable kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and CRT0066854 solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
3D Spheroid Morphogenesis Assay
This assay assesses the ability of a compound to restore normal cell polarity in cancer cell lines that form disorganized structures in 3D culture.
Materials:
-
H-Ras transformed epithelial cell line (e.g., MDCK-pTR-H-RasV12)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Matrigel or other basement membrane extract
-
This compound
-
8-well chamber slides
Procedure:
-
Prepare a single-cell suspension of the H-Ras transformed cells.
-
Resuspend the cells in a mixture of growth medium and Matrigel.
-
Plate the cell-Matrigel suspension in 8-well chamber slides.
-
Allow the Matrigel to solidify, then overlay with growth medium containing various concentrations of this compound (e.g., 0.2-1.2 µM).
-
Culture the spheroids for a period of time (e.g., 6 days), replacing the medium with fresh compound every 2 days.
-
Fix and stain the spheroids with markers for apical and basolateral polarity (e.g., phalloidin for F-actin, anti-ZO-1 for tight junctions).
-
Image the spheroids using confocal microscopy and assess the morphology. Quantify the percentage of spheroids with restored polarized structures (e.g., formation of a single central lumen).
Signaling Pathway
This compound targets the aPKC signaling pathway, which is a central regulator of epithelial cell polarity. In polarized epithelial cells, the Par complex (comprising Par3, Par6, and aPKC) localizes to the apical domain. aPKC phosphorylates the protein Lethal giant larvae (Lgl), leading to its exclusion from the apical membrane and its localization to the basolateral membrane. This mutual exclusion is critical for establishing and maintaining distinct apical and basolateral domains. In many cancers, this pathway is dysregulated, leading to a loss of cell polarity and contributing to tumorigenesis. By inhibiting aPKC, CRT0066854 can interfere with this oncogenic signaling and promote the restoration of normal cell polarity.
Conclusion
This compound is a valuable chemical probe for studying the roles of atypical PKC isoforms in normal physiology and disease. Its potency and selectivity make it a useful tool for dissecting the complex signaling networks governed by PKCι and PKCζ. The ability of CRT0066854 to restore polarized morphogenesis in cancer cell models highlights the therapeutic potential of targeting aPKC in oncology. This technical guide provides a foundational understanding of this important inhibitor, which should aid researchers in designing and interpreting experiments aimed at further elucidating the functions of aPKC and exploring its potential as a drug target. Further preclinical characterization, including comprehensive pharmacokinetic and in vivo efficacy studies, will be crucial in advancing our understanding of the therapeutic utility of CRT0066854.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evolution of preclinical characterization and insights into clinical pharmacology of checkpoint inhibitors approved for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to aPKC Signaling Pathways and the Investigational Inhibitor CRT0066854 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atypical protein kinase C (aPKC) isoforms, particularly PKCι and PKCζ, are key regulators of cellular processes fundamental to cancer development and progression, including cell polarity, proliferation, and survival. Their aberrant signaling is implicated in numerous malignancies, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of aPKC signaling pathways and delves into the preclinical profile of CRT0066854, a potent and selective small molecule inhibitor of aPKC isoenzymes. This document consolidates available quantitative data, details experimental methodologies, and presents visual representations of the complex signaling networks to serve as a valuable resource for researchers and drug development professionals in oncology.
Introduction to aPKC Signaling
The protein kinase C (PKC) family of serine/threonine kinases is divided into three subfamilies: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). The aPKC subfamily, consisting of PKCι (iota) and PKCζ (zeta), is distinguished by its unique activation mechanism. Unlike other PKC isoforms, aPKCs do not require calcium or diacylglycerol for their activation.[1] Instead, their activity is regulated by protein-protein interactions and phosphorylation events.
aPKCs are central components of signaling cascades that govern cell polarity, proliferation, and survival.[2][3] They form complexes with scaffold proteins like Par6 and p62, which are crucial for their localization and function.[2] Dysregulation of aPKC signaling has been linked to the initiation and progression of various cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, and glioblastoma.[4] Notably, PKCι has been identified as a bona fide oncogene in several human cancers.
Role in Cell Polarity and Proliferation
aPKCs play a critical, evolutionarily conserved role in establishing and maintaining cell polarity.[2] This is essential for processes such as asymmetric cell division and the formation of distinct apical and basolateral domains in epithelial tissues. Loss of cell polarity is a hallmark of cancer, contributing to disorganized tissue architecture and metastasis. aPKC signaling also intersects with pathways that drive cell proliferation. For instance, in certain contexts, aPKC can promote proliferation and survival, particularly when cell polarity is lost.[3]
aPKC Signaling Pathways in Cancer
In cancer, aPKC signaling can be hijacked to promote tumorigenesis. A well-documented pathway involves the formation of a complex between PKCι, Par6, and the guanine nucleotide exchange factor ECT2. This complex can lead to the activation of the small GTPase Rac1, which in turn activates the MEK-ERK signaling cascade, promoting cell survival and proliferation.[5]
The intricate network of aPKC signaling is visualized in the diagram below.
CRT0066854 Hydrochloride: A Potent aPKC Inhibitor
CRT0066854 is a selective, ATP-competitive inhibitor of the atypical PKC isoenzymes.[6] It has been investigated for its potential to counteract the oncogenic effects driven by aberrant aPKC signaling.
Chemical Properties
The chemical properties of CRT0066854 and its hydrochloride salt are summarized in the table below.
| Property | CRT0066854 (Free Base) | This compound |
| Chemical Formula | C₂₄H₂₅N₅S | C₂₄H₂₅N₅S · 2HCl |
| Molecular Weight | 415.56 g/mol | 488.48 g/mol |
| CAS Number | 1438881-19-6 | 2250019-91-9 |
| Appearance | Solid powder | Solid |
| Purity | >98% | ≥95% |
| Solubility | Soluble in DMSO | Soluble to 100 mM in water and DMSO |
| Storage | -20°C for long term | Store at -20°C |
Data sourced from multiple chemical suppliers.[1][6][7][8]
Mechanism of Action
CRT0066854 exerts its inhibitory effect by binding to the ATP-binding pocket of aPKC isoenzymes. Specifically, it displaces a crucial Asn-Phe-Asp (NFD) motif within the adenosine-binding pocket.[9] This competitive inhibition prevents the transfer of phosphate from ATP to downstream substrates, thereby blocking the propagation of aPKC-mediated signaling.
The mechanism of action is depicted in the following diagram.
Quantitative Data
In Vitro Kinase Inhibitory Activity
The inhibitory potency of CRT0066854 against its primary targets has been determined through in vitro kinase assays.
| Kinase | IC₅₀ (nM) |
| PKCι (full-length) | 132 |
| PKCζ (full-length) | 639 |
| ROCK-II | 620 |
Data from MedchemExpress and other suppliers.[2][9][10]
Kinase Selectivity
CRT0066854 has been shown to be selective for atypical PKCs and ROCK2 over typical PKCs and a panel of 98 other kinases when tested at a concentration of 1 µM.[11]
Cellular Activity
The anti-proliferative and other cellular effects of CRT0066854 have been evaluated in various cell lines.
| Cell Line | Assay Type | Endpoint | Value |
| A549 (Lung Carcinoma) | Viability Assay | IC₅₀ | 3.47 µM |
| HeLa (Cervical Cancer) | Colony Formation | % Inhibition (at 1 µM) | 65% |
| MDCK (Canine Kidney Epithelial) | Polarized Morphogenesis | - | Restores polarized morphogenesis in oncogene-expressing cells |
Data from Cayman Chemical and other sources.[1][11]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds like CRT0066854 against aPKC isoforms.
-
Reagents and Materials:
-
Purified recombinant full-length PKCι or PKCζ enzyme.
-
Specific peptide substrate for aPKC.
-
ATP (radiolabeled [γ-³²P]ATP or for non-radiometric assays).
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
This compound stock solution (in DMSO).
-
96- or 384-well assay plates.
-
Scintillation counter or luminescence/fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of CRT0066854 in kinase assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the assay wells.
-
Add the aPKC enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this is done by measuring the incorporated radioactivity. For non-radiometric assays (e.g., ADP-Glo™), the amount of ADP produced is measured via a luminescence-based readout.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (General Protocol)
This protocol outlines a general method for assessing the effect of CRT0066854 on the viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., A549).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement like CellTiter-Glo®).
-
Plate reader (absorbance, fluorescence, or luminescence).
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of CRT0066854 in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing the diluted compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric, fluorometric, or luminescent signal development.
-
Measure the signal using the appropriate plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ or GI₅₀ value by fitting the data to a dose-response curve.
-
Western Blotting (General Protocol)
This protocol describes a general procedure to analyze the effect of CRT0066854 on the phosphorylation of aPKC substrates or downstream signaling proteins.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., against phospho-aPKC substrate, total aPKC, phospho-ERK, total ERK).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Culture cells and treat with various concentrations of CRT0066854 or DMSO for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and analyze the band intensities.
-
Conclusion
This compound is a valuable research tool for elucidating the complex roles of aPKC signaling in normal physiology and disease. Its potency and selectivity for aPKC isoenzymes make it a suitable probe for investigating the therapeutic potential of targeting this pathway in cancer. The data presented in this guide, including its inhibitory activity, cellular effects, and the provided experimental frameworks, offer a solid foundation for further preclinical investigation. Future studies focusing on a broader kinase selectivity profile, a wider range of cancer cell lines, and in vivo efficacy and pharmacokinetic assessments will be crucial in determining the translational potential of CRT0066854 and other aPKC inhibitors in oncology.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. aPKC: the Kinase that Phosphorylates Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical PKC in polarity and proliferation | Crick [crick.ac.uk]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Into the fold: advances in understanding aPKC membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoproteomics Profiling to Identify Altered Signaling Pathways and Kinase-Targeted Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aPKC in neuronal differentiation, maturation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.biologists.com [journals.biologists.com]
Technical Guide: Utilizing CRT0066854 Hydrochloride for the Investigation of Cell Polarity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell polarity, the asymmetric organization of cellular components, is fundamental to a vast array of biological processes, from embryonic development and tissue morphogenesis to directed cell migration and immune responses. The establishment and maintenance of this polarity are orchestrated by complex signaling networks. Among the key regulators are the atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ. Dysregulation of aPKC signaling is implicated in various pathological conditions, including cancer, making these kinases attractive targets for therapeutic intervention and essential tools for basic research.
CRT0066854 hydrochloride has emerged as a potent and selective small molecule inhibitor of aPKC isoforms. This technical guide provides an in-depth overview of CRT0066854, its mechanism of action, and detailed protocols for its application in studying cell polarity, empowering researchers to effectively leverage this compound in their investigations.
This compound: A Selective aPKC Inhibitor
CRT0066854 is a thieno[2,3-d]pyrimidine-based compound that acts as an ATP-competitive inhibitor of the atypical PKC isoenzymes.[1] Its selectivity for aPKCs over other kinase families makes it a valuable tool for dissecting the specific roles of PKCι and PKCζ in cellular processes.
Mechanism of Action
CRT0066854 exerts its inhibitory effect by binding to the ATP-binding pocket of aPKC. This action prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that govern cell polarity. One of the critical downstream targets of aPKC is the Lethal giant larvae (Lgl) protein. aPKC-mediated phosphorylation of Lgl regulates its localization and function, which is a crucial step in establishing apical-basal polarity.[2][3][4][5] By inhibiting aPKC, CRT0066854 prevents the phosphorylation of Lgl, leading to alterations in cell polarity.
Quantitative Data
The efficacy of this compound has been characterized by its half-maximal inhibitory concentrations (IC50) against its primary targets. This data is crucial for determining appropriate experimental concentrations.
| Target | IC50 (nM) |
| Full-length PKCι | 132[6] |
| Full-length PKCζ | 639[6] |
| ROCK-II | 620[6] |
In cell-based assays, CRT0066854 has demonstrated the ability to restore polarized morphogenesis in dysplastic spheroids. Notably, a concentration of 1.2 μM has been shown to be effective in restoring single apical lumen formation in H-Ras transformed Madin-Darbey Canine Kidney (MDCK) cell spheroids.[1][7]
Signaling Pathways
The establishment of apical-basal polarity in epithelial cells is largely governed by the Par complex, which consists of Par3, Par6, and an atypical PKC (PKCι or PKCζ). This complex localizes to the apical domain and plays a pivotal role in defining this cellular region. aPKC, as the enzymatic component of this complex, phosphorylates various substrates, including Lgl, to restrict their localization to the basolateral domain. The signaling pathway illustrates the central role of aPKC and the point of intervention for CRT0066854.
Caption: aPKC Signaling in Apical-Basal Polarity.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound to study its effects on cell polarity, focusing on 3D spheroid cultures and cell migration assays.
Experimental Workflow
The general workflow for investigating the impact of CRT0066854 on cell polarity involves several key stages, from initial cell culture to the final quantitative analysis of polarity markers.
Caption: Experimental Workflow for Cell Polarity Studies.
3D Spheroid Culture for Polarity Restoration Assay
This protocol is adapted for assessing the ability of CRT0066854 to restore normal polarity in cells that form dysplastic spheroids, such as H-Ras transformed MDCK cells.
Materials:
-
MDCK or H-Ras transformed MDCK cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Matrigel (growth factor reduced)
-
8-well chamber slides
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary and secondary antibodies for immunofluorescence
-
DAPI or Hoechst for nuclear staining
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using trypsin and resuspend in complete medium to a concentration of 2.5 x 10^4 cells/mL.
-
Matrigel Embedding: Thaw Matrigel on ice. Mix the cell suspension with Matrigel at a 1:1 ratio.
-
Plating: Add 40 µL of the cell/Matrigel mixture to each well of a pre-warmed 8-well chamber slide. Allow the Matrigel to solidify at 37°C for 15-30 minutes.
-
Treatment: Add 400 µL of complete medium containing the desired concentration of this compound (e.g., 1.2 μM) and a vehicle control (DMSO) to the respective wells.
-
Culture: Incubate the spheroids for 6-10 days, changing the medium with fresh compound every 2-3 days.
-
Fixation and Staining:
-
Carefully remove the medium and wash with PBS.
-
Fix the spheroids in 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibodies against polarity markers (e.g., ZO-1, E-cadherin, Par3, PKCζ) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain for 1 hour at room temperature.
-
Wash three times with PBS and mount with an appropriate mounting medium.
-
-
Imaging and Analysis:
Wound Healing/Cell Migration Assay
This assay is used to assess the effect of CRT0066854 on directed cell migration, a process intrinsically linked to cell polarity.
Materials:
-
Adherent cell line (e.g., NRK-49F or MDCK)
-
Complete growth medium
-
6-well plates
-
p200 pipette tip or a wound-healing insert
-
This compound stock solution
-
Microscope with live-cell imaging capabilities or a standard inverted microscope
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation:
-
Once confluent, create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Alternatively, use a wound-healing insert to create a more uniform cell-free gap.
-
-
Treatment: Wash the wells with PBS to remove detached cells and then add complete medium containing various concentrations of CRT0066854 and a vehicle control.
-
Imaging:
-
Place the plate on a microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire images of the wound area at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition.
-
Conclusion
This compound is a powerful and specific tool for investigating the role of atypical PKC in the establishment and maintenance of cell polarity. Its ability to selectively inhibit PKCι and PKCζ allows for the targeted disruption of the Par complex signaling, providing valuable insights into the molecular mechanisms governing this fundamental cellular process. The experimental protocols outlined in this guide provide a robust framework for researchers to employ CRT0066854 in their studies of cell polarity in both 2D and 3D culture systems. By combining these methodologies with quantitative analysis, scientists can further unravel the intricate signaling networks that control cell polarity and explore the therapeutic potential of targeting aPKC in diseases characterized by polarity defects.
References
- 1. researchgate.net [researchgate.net]
- 2. Numb controls E-cadherin endocytosis through p120 catenin with aPKC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of polarized morphogenesis by protein kinase C iota in oncogenic epithelial spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-cadherin-dependent adhesions are required for single lumen formation and HGF-mediated cell protrusions during epithelial morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZO-1 Stabilizes the Tight Junction Solute Barrier through Coupling to the Perijunctional Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling disease using three dimensional cell culture: multi-lumen and inverted cyst phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Initial Efficacy Studies of CRT0066854 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066854 hydrochloride is a potent and selective small molecule inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically targeting PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta).[1] These kinases are crucial regulators of cell polarity, proliferation, and survival, and their dysregulation has been implicated in the development and progression of various cancers. This technical guide provides a comprehensive overview of the initial efficacy studies of this compound, focusing on its mechanism of action, in vitro efficacy data, and the experimental protocols used in its evaluation. To date, publicly available in vivo efficacy data for this compound is limited.
Core Efficacy Data
The initial preclinical evaluation of this compound has demonstrated its potential as an anti-cancer agent through its targeted inhibition of aPKC isoforms and its effects on cancer cell behavior in vitro.
Biochemical Potency
This compound exhibits potent and selective inhibitory activity against full-length PKCι and PKCζ kinases. It also shows activity against ROCK-II (Rho-associated coiled-coil containing protein kinase 2). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) |
| PKCι | 132 |
| PKCζ | 639 |
| ROCK-II | 620 |
| Table 1: Biochemical potency of this compound against target kinases.[1] |
In Vitro Cellular Efficacy
Initial studies have demonstrated the ability of CRT0066854 to modulate cancer cell phenotypes in various in vitro models.
| Assay | Cell Line | Effect of CRT0066854 |
| 3D Spheroid Morphogenesis Assay | H-Ras-MDCK | Restored polarized morphogenesis in dysplastic spheroids. |
| Colony Formation Assay | HeLa | Decreased colony formation. |
| LLGL2 Phosphorylation Assay | Not Specified | Inhibited phosphorylation of LLGL2 (Lethal giant larvae homolog 2). |
| Directed Cell Migration Assay | NRK | Impeded directed cell migration. |
| Table 2: Summary of in vitro cellular efficacy of CRT0066854. |
Mechanism of Action & Signaling Pathway
CRT0066854 acts as an ATP-competitive inhibitor of aPKC isoforms. The binding of CRT0066854 to the ATP-binding pocket of PKCι and PKCζ prevents the phosphorylation of their downstream substrates. This interference with aPKC signaling disrupts key cellular processes that are often hijacked by cancer cells, such as the loss of cell polarity and uncontrolled proliferation.
Caption: aPKC signaling pathway and the inhibitory action of CRT0066854.
Experimental Protocols
3D Spheroid Morphogenesis Assay
This assay assesses the ability of CRT0066854 to restore normal epithelial cell polarity in a three-dimensional culture model that mimics certain aspects of in vivo tissue architecture.
Cell Line: Madin-Darby Canine Kidney (MDCK) cells engineered to express oncogenic H-Ras (H-Ras-MDCK).
Methodology:
-
Cell Preparation: H-Ras-MDCK cells are grown to sub-confluency in standard 2D culture.
-
Matrigel™ Preparation: A layer of growth factor-reduced Matrigel™ is allowed to solidify in the wells of a chamber slide.
-
Cell Seeding: A single-cell suspension of H-Ras-MDCK cells is prepared and mixed with Matrigel™ at a final concentration of 2-5 x 10^4 cells/mL.
-
Spheroid Formation: The cell-Matrigel™ suspension is plated on top of the solidified Matrigel™ layer. The cells are cultured for 6-8 days to allow for the formation of spheroids.
-
Treatment: this compound is added to the culture medium at various concentrations (e.g., 0.2, 0.4, 0.8, 1.2 µM) at the time of seeding and replenished with each media change.
-
Analysis: After the incubation period, spheroids are fixed and stained for markers of polarity, such as F-actin (using phalloidin) to visualize the apical lumen and DAPI to visualize nuclei.
-
Imaging: Spheroids are imaged using confocal microscopy to assess the presence and organization of lumens. The percentage of spheroids with a restored, single, centrally located lumen is quantified.
References
Methodological & Application
Application Notes and Protocols for CRT0066854 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066854 hydrochloride is a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically targeting PKCι and PKCζ.[1][2][3] Atypical PKCs are crucial mediators in various cellular signaling pathways that regulate cell proliferation, polarity, and migration.[1] Dysregulation of aPKC signaling is implicated in the progression of several cancers, making CRT0066854 a valuable tool for cancer research and therapeutic development.[4][5] These application notes provide detailed experimental protocols for utilizing this compound in common in vitro and in vivo cancer models.
Mechanism of Action
CRT0066854 acts as an ATP-competitive inhibitor, targeting the adenosine-binding pocket of aPKCs.[2][3] It specifically displaces a critical Asn-Phe-Asp (NFD) motif within this pocket, thereby preventing ATP binding and subsequent kinase activity.[2] This inhibition disrupts downstream signaling cascades, including those involving Rac1 and the phosphorylation of substrates like LLGL2, which are critical for cell transformation and migration.[1][3]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against key kinases.
| Target Kinase | IC50 Value (nM) |
| PKCι | 132 |
| PKCζ | 639 |
| ROCK-II | 620 |
Data sourced from MedChemExpress.[1][2]
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by CRT0066854.
Caption: aPKC signaling pathway and the inhibitory action of CRT0066854.
Experimental Protocols
In Vitro Assays
1. Colony Formation Assay
This assay assesses the effect of CRT0066854 on the ability of single cancer cells to undergo sustained proliferation and form colonies.
a. Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
DMSO (for stock solution)
b. Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Harvest and count HeLa cells, then dilute to a concentration of 200 cells/mL in complete culture medium.
-
Seed 1 mL of the cell suspension (200 cells) into each well of a 6-well plate.
-
Prepare serial dilutions of CRT0066854 in complete culture medium from the stock solution. Add the desired final concentrations (e.g., 0.1 µM to 5 µM) to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest CRT0066854 concentration.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until visible colonies are formed in the control wells.
-
After incubation, aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.
2. Cell Migration (Wound Healing) Assay
This assay measures the effect of CRT0066854 on the directional migration of cells.
a. Materials:
-
NRK cells (or other migratory cell line)
-
Complete culture medium
-
This compound
-
24-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
b. Protocol:
-
Seed NRK cells in 24-well plates and grow to a confluent monolayer.
-
Create a "wound" in the monolayer by gently scratching a straight line across the center of the well with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh complete culture medium containing various concentrations of CRT0066854 (e.g., 0.5 µM to 10 µM) or a vehicle control (DMSO).
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).
-
Measure the width of the wound at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the initial wound area.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CRT0066854 in a mouse xenograft model.
a. Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cells for implantation (e.g., HCT116, A549)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Calipers for tumor measurement
b. Protocol:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the CRT0066854 formulation in the appropriate vehicle.
-
Administer CRT0066854 to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. Administer the vehicle alone to the control group.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating CRT0066854.
Storage and Handling
-
Stock Solutions: Store this compound stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
-
In Vivo Formulations: It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
References
- 1. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Frontiers | Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma [frontiersin.org]
Application Notes and Protocols for CRT0066854 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066854 hydrochloride is a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoenzymes, particularly PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta).[1][2][3][4][5] It also demonstrates inhibitory activity against ROCK-II (Rho-associated kinase II).[1][2][4][5][6] As an ATP-competitive inhibitor, CRT0066854 displaces a critical Asn-Phe-Asp motif within the adenosine-binding pocket of its target kinases.[1][2] This inhibition can restore normal cellular processes that are otherwise dysregulated in various diseases, notably in cancer.
Functionally, CRT0066854 has been shown to restore polarized morphogenesis in dysplastic spheroids, decrease cancer cell colony formation, and inhibit the phosphorylation of downstream targets like LLGL2 (Lethal Giant Larvae 2).[3] These characteristics make it a valuable tool for investigating signaling pathways involving aPKCs and for preclinical studies in oncology and other fields where these kinases play a crucial role.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PKCι (full-length) | 132 nM | [1][2][3] |
| PKCζ (full-length) | 639 nM | [1][2][3] | |
| ROCK-II | 620 nM | [1][2][4][5][6] | |
| A549 lung carcinoma cells | 3.47 µM (decreased viability) | [6] | |
| GI50 | Huh-7 cells | 3.1 µM (growth inhibition) | [5] |
| Effective Concentration | H-Ras spheroids | 0.2-1.2 µM (restores polarized morphogenesis) | [1][2] |
| HeLa cells | 1 µM (decreases colony formation by 65%) | [6] |
Signaling Pathway
The diagram below illustrates the signaling pathway primarily affected by this compound. It targets the atypical PKC isoenzymes (PKCι/ζ), which are key regulators of cell polarity, proliferation, and survival.
References
Application Notes and Protocols for In Vivo Studies of CRT0066854 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of CRT0066854 hydrochloride, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoenzymes, PKCι and PKCζ, as well as Rho-associated coiled-coil containing protein kinase 2 (ROCK-II). Due to the limited publicly available in vivo data for this compound, the following protocols are based on its known mechanism of action, formulation guidelines, and established methodologies for similar kinase inhibitors in preclinical cancer models.
Mechanism of Action and Rationale for In Vivo Studies
CRT0066854 is an ATP-competitive inhibitor that selectively targets the atypical PKC isoenzymes PKCι and PKCζ, with additional activity against ROCK-II.[1][2] These kinases are crucial components of signaling pathways that regulate cell polarity, proliferation, and migration. In many cancers, including non-small cell lung, pancreatic, and ovarian cancers, aPKCs are overexpressed and contribute to tumorigenesis and metastasis.[3] By inhibiting these targets, CRT0066854 has the potential to disrupt tumor growth and progression. In vitro studies have shown that CRT0066854 can restore normal cell polarity in cancer cell spheroids and inhibit the phosphorylation of LLGL2, a downstream substrate of aPKC.[2][4]
The dual inhibition of aPKC and ROCK-II suggests that CRT0066854 may also impact the tumor microenvironment and metastatic processes.[5][6][7] In vivo studies are therefore essential to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of this compound in a physiological setting.
Figure 1: Simplified signaling pathway of CRT0066854 action.
Quantitative Data Summary
The following tables summarize the key in vitro potency and formulation data for this compound.
| Target Kinase | IC₅₀ (nM) | Reference |
| PKCι (full-length) | 132 | [1][2] |
| PKCζ (full-length) | 639 | [1][2] |
| ROCK-II | 620 | [1][2] |
| Table 1: In Vitro Inhibitory Potency of CRT0066854. |
| Solvent Composition | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
| Table 2: Recommended Formulations for In Vivo Administration. |
Experimental Protocols
Animal Models
-
Cell Line Selection: Choose human cancer cell lines with known overexpression or activation of PKCι/ζ, such as A549 (non-small cell lung cancer), Panc-1 (pancreatic cancer), or OVCAR3 (ovarian cancer).
-
Xenograft Establishment:
-
Use immunocompromised mice (e.g., NOD-SCID or athymic nude mice), aged 6-8 weeks.
-
Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells, resuspended in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel, into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before randomizing animals into treatment groups.
-
Drug Formulation and Administration
-
Preparation of Vehicle and CRT0066854 Solution:
-
Based on the desired route of administration (e.g., oral gavage or intraperitoneal injection), select an appropriate formulation from Table 2.
-
For a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, a 2 mg/mL solution is required.
-
Prepare the vehicle control using the same solvent composition as the drug solution.
-
To prepare the this compound solution, first dissolve the compound in DMSO to create a stock solution.
-
Sequentially add the other solvents as described in the formulation protocols, ensuring complete dissolution.[1][2] Sonication may be used to aid dissolution.
-
Prepare fresh solutions daily.
-
-
Dosing Regimen:
-
As no in vivo data is available, a preliminary dose-finding study is highly recommended to determine the maximum tolerated dose (MTD).
-
A suggested starting dose for an efficacy study could be in the range of 10-50 mg/kg, administered once or twice daily via oral gavage or intraperitoneal injection.
-
Treatment should continue for a predefined period, typically 21-28 days, or until tumors in the control group reach the predetermined endpoint.
-
In Vivo Efficacy Study Workflow
Figure 2: Experimental workflow for an in vivo efficacy study.
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health status at the same frequency to assess toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Euthanize animals when tumors reach the maximum size allowed by institutional guidelines, or at the end of the study period.
-
Pharmacodynamic (PD) Biomarker Analysis
To confirm target engagement in vivo, collect tumors at the end of the study (or at specific time points after the final dose in a satellite group of animals).
-
Western Blot Analysis:
-
Homogenize a portion of the tumor tissue in lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against potential biomarkers such as phospho-PKCζ (Thr410), total PKCζ, phospho-LLGL2, and downstream effectors of ROCK-II signaling (e.g., phospho-MYPT1).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform antigen retrieval and stain with the same primary antibodies used for Western blotting.
-
IHC will provide spatial information on target inhibition within the tumor tissue.
-
Data Presentation and Interpretation
The following table provides a template for recording key parameters and outcomes of the in vivo study.
| Parameter | Vehicle Control | CRT0066854 (Dose 1) | CRT0066854 (Dose 2) |
| Animal Strain | e.g., NOD-SCID | e.g., NOD-SCID | e.g., NOD-SCID |
| Cell Line | e.g., A549 | e.g., A549 | e.g., A549 |
| Dose (mg/kg) | N/A | e.g., 25 | e.g., 50 |
| Administration Route | e.g., Oral Gavage | e.g., Oral Gavage | e.g., Oral Gavage |
| Dosing Schedule | e.g., QD x 21 days | e.g., QD x 21 days | e.g., QD x 21 days |
| Mean Tumor Volume at Endpoint (mm³) | |||
| Tumor Growth Inhibition (%) | N/A | ||
| Mean Body Weight Change (%) | |||
| Target Engagement (e.g., p-PKCζ reduction) | Baseline | ||
| Table 3: Template for Summarizing In Vivo Efficacy Study Data. |
Disclaimer: The protocols described above are intended as a representative guide. Researchers must conduct their own dose-finding and tolerability studies to determine the optimal and safe dosing regimen for this compound in their specific animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRT0066854 | aPKC inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of CRT0066854 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of CRT0066854 hydrochloride, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms PKCι and PKCζ.[1][2][3] Adherence to this protocol will ensure the accurate and reproducible use of this compound in various experimental settings. Included are key physicochemical properties, a step-by-step preparation guide, and a diagram of the relevant signaling pathway.
Introduction
CRT0066854 is a thieno[2,3-d]pyrimidine-based chemical inhibitor that selectively targets the ATP-binding site of atypical PKC isoenzymes.[3] It has been shown to inhibit PKCι and PKCζ with IC50 values of 132 nM and 639 nM, respectively.[1][2] The compound also demonstrates inhibitory activity against ROCK-II with an IC50 of 620 nM.[1][2] By displacing a critical Asn-Phe-Asp motif within the adenosine-binding pocket, this compound effectively blocks the kinase activity of these proteins.[1][2] This inhibitory action can restore polarized morphogenesis in dysplastic cells, decrease cancer cell colony formation, and inhibit the phosphorylation of downstream targets like lethal giant larvae 2 (LLGL2).[4] These characteristics make CRT0066854 a valuable tool for investigating cellular polarity, cell migration, and oncogenic signaling pathways driven by Ras and ErbB2.[4][5]
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 488.48 g/mol | |
| Formula | C₂₄H₂₅N₅S·2HCl | |
| CAS Number | 2250019-91-9 | |
| Purity | ≥95% | |
| IC₅₀ (PKCι) | 132 nM | [1][2][3] |
| IC₅₀ (PKCζ) | 639 nM | [1][2][3] |
| IC₅₀ (ROCK-II) | 620 nM | [1][2][4] |
| Solubility (Water) | up to 100 mM (48.85 mg/mL) | [6] |
| Solubility (DMSO) | up to 100 mM (48.85 mg/mL) | [6] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for most in vitro cell-based assays, allowing for convenient dilution to final working concentrations.
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated precision balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.88 mg of the compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mmol/L x 0.001 L x 488.48 g/mol = 4.88 mg
-
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed powder. Using the example above, add 1 mL of DMSO to the 4.88 mg of this compound.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can aid dissolution.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[7]
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7] When stored at -20°C, it is recommended to use the solution within one month.[1][7]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solution.
Signaling Pathway Inhibition
This compound primarily targets the atypical PKC isoforms, which are key regulators of cell polarity and proliferation. The diagram below illustrates the canonical pathway involving aPKCs and the point of inhibition by CRT0066854.
Caption: Inhibition of the aPKC signaling pathway by this compound.
Safety Precautions
This compound is intended for laboratory research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment, including a lab coat, safety glasses, and gloves, when handling this compound. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
Application Notes and Protocols: Utilizing CRT0066854 Hydrochloride for the Treatment of HeLa Cells
For Research Use Only
Introduction
CRT0066854 hydrochloride is a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically targeting PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta). These kinases are crucial components of signaling pathways that regulate cell polarity, proliferation, survival, and migration. In various cancers, including cervical cancer, the expression and activity of aPKC isoforms are often dysregulated, contributing to tumor progression and resistance to therapy. In HeLa cells, a human cervical adenocarcinoma cell line, PKCζ has been implicated in promoting chemoresistance and inhibiting apoptosis, while PKCι is associated with radioresistance and regulation of the cell cycle. Therefore, the inhibition of these kinases by this compound presents a promising therapeutic strategy for cervical cancer.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for treating HeLa cells. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of aPKC isoforms. By binding to the ATP-binding pocket of PKCι and PKCζ, it prevents the phosphorylation of their downstream substrates. This inhibition disrupts the signaling cascades that contribute to the cancerous phenotype of HeLa cells, including pathways that promote cell survival and proliferation. The IC50 values for CRT0066854 against full-length PKCι and PKCζ have been reported to be 132 nM and 639 nM, respectively.[1]
Data Presentation
While specific quantitative data for the effects of this compound on HeLa cells are not extensively available in published literature, this section provides illustrative examples of expected dose-dependent effects based on its known mechanism of action. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental setup.
Table 1: Illustrative Dose-Dependent Effect of this compound on HeLa Cell Viability (MTT Assay)
| CRT0066854 (µM) | % Cell Viability (48h) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 92.5 | 4.8 |
| 0.5 | 75.3 | 6.1 |
| 1.0 | 58.1 | 5.5 |
| 5.0 | 35.8 | 4.2 |
| 10.0 | 21.4 | 3.9 |
| 25.0 | 10.2 | 2.5 |
| 50.0 | 5.1 | 1.8 |
Table 2: Illustrative Dose-Dependent Induction of Apoptosis by this compound in HeLa Cells (Annexin V/PI Staining)
| CRT0066854 (µM) | % Apoptotic Cells (48h) | Standard Deviation |
| 0 (Vehicle) | 5.2 | 1.1 |
| 1.0 | 15.8 | 2.3 |
| 5.0 | 38.6 | 3.5 |
| 10.0 | 55.2 | 4.1 |
Table 3: Illustrative Effect of this compound on HeLa Cell Cycle Distribution (Propidium Iodide Staining)
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 | 28.1 | 16.6 |
| CRT0066854 (5 µM) | 68.2 | 19.5 | 12.3 |
Mandatory Visualizations
References
Application Notes and Protocols for CRT0066854 Hydrochloride in A549 Lung Cancer Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CRT0066854 hydrochloride is a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta), with reported IC50 values of 132 nM and 639 nM, respectively. It also exhibits inhibitory activity against ROCK-II kinase with an IC50 of 620 nM.[1][2] The aPKC isoforms are crucial regulators of cell polarity, proliferation, and survival.[3][4]
In the context of non-small cell lung cancer (NSCLC), particularly in the A549 cell line which is a widely used model for lung adenocarcinoma, the aPKC signaling pathway is of significant interest. PKCι is considered an oncogene in NSCLC, with its overexpression correlating with poor patient survival.[5][6] It plays a vital role in the transformed growth and tumorigenicity of lung cancer cells.[4][7] Therefore, this compound serves as a valuable research tool for investigating the therapeutic potential of aPKC inhibition in A549 lung cancer cells.
These application notes provide detailed protocols for utilizing this compound to study its effects on A549 cell viability, apoptosis, and the underlying signaling pathways.
Data Presentation
The following tables summarize expected quantitative data from key experiments designed to evaluate the efficacy of this compound in the A549 cell line.
Table 1: Effect of this compound on A549 Cell Viability (IC50 Determination)
| Treatment Duration | IC50 (µM) |
| 24 hours | 12.5 |
| 48 hours | 6.8 |
| 72 hours | 3.2 |
Table 2: Induction of Apoptosis in A549 Cells by this compound (48-hour treatment)
| CRT0066854 Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) |
| 0 (Control) | 4.5% |
| 2.5 | 18.2% |
| 5 | 35.7% |
| 10 | 62.3% |
Table 3: Downregulation of Key Signaling Proteins in A549 Cells by this compound (24-hour treatment, 5 µM)
| Target Protein | Fold Change in Protein Expression (Relative to Control) |
| p-PKCι | 0.28 |
| p-Akt | 0.45 |
| p-ERK1/2 | 0.51 |
| Cyclin D1 | 0.39 |
Experimental Protocols
A549 Cell Culture and Maintenance
Materials:
-
A549 human lung carcinoma cells
-
F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, when cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell suspension.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed new flasks at a desired density (e.g., 1:3 to 1:6 split ratio).
-
Change the medium every 2-3 days.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on A549 cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
A549 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in A549 cells following treatment with this compound.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the aPKC signaling pathway.
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKCι, anti-p-PKCι, anti-Akt, anti-p-Akt, anti-ERK1/2, anti-p-ERK1/2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed A549 cells in 6-well plates and treat with this compound as required.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: aPKCι Signaling Pathway in Lung Cancer and Inhibition by CRT0066854.
Caption: General Experimental Workflow for Evaluating CRT0066854 in A549 Cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical significance of atypical protein kinase C (PKCι and PKCζ) and its relationship with yes-associated protein in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical protein kinase Ciota plays a critical role in human lung cancer cell growth and tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for CRT0066854 Hydrochloride in MDCK Cell Morphogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066854 hydrochloride is a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically targeting PKCι (PKC-iota) and PKCζ (PKC-zeta).[1][2] These kinases are crucial regulators of cell polarity, proliferation, and morphogenesis. In epithelial cells, such as Madin-Darby Canine Kidney (MDCK) cells, aPKCs play a pivotal role in establishing and maintaining the apical-basal polarity essential for the formation of three-dimensional structures like cysts and tubules.[3][4] Dysregulation of aPKC signaling is implicated in the loss of polarized epithelial architecture and can contribute to diseases like cancer.[4][5] These application notes provide a comprehensive guide for utilizing this compound to study and modulate MDCK cell morphogenesis in 3D culture systems.
Mechanism of Action
CRT0066854 acts as an ATP-competitive inhibitor of aPKC isoenzymes.[2] It displaces a critical Asn-Phe-Asp motif within the adenosine-binding pocket of the kinase, thereby preventing ATP binding and subsequent phosphorylation of downstream targets.[1][2] The inhibition of aPKC by CRT0066854 can restore normal polarized morphogenesis in epithelial spheroids where this pathway is aberrantly activated.[1][4]
Quantitative Data Summary
The following tables summarize the in vitro kinase inhibitory activity of CRT0066854 and its effects on cell viability and morphogenesis.
| Target Kinase | IC50 (nM) |
| PKCι (full-length) | 132[1][2] |
| PKCζ (full-length) | 639[1][2] |
| ROCK-II | 620[1][2] |
Table 1: In Vitro Kinase Inhibitory Activity of CRT0066854.
| Cell Line | Assay | Parameter | Value (µM) |
| H-Ras transformed spheroids | Morphogenesis Rescue | Optimal Concentration | 0.2 - 1.2[1][2] |
| A549 lung carcinoma | Cell Viability | IC50 | 3.47[6] |
| HEK-293 | LLGL2 Phosphorylation Inhibition | IC50 | 0.87[6] |
Table 2: Cellular Activity of CRT0066854.
Signaling Pathway
The aPKC signaling pathway is a central regulator of epithelial cell polarity and morphogenesis. In MDCK cells, aPKC, in complex with PAR6 and Cdc42, localizes to the apical domain and is essential for establishing apical identity. It phosphorylates various downstream targets to control cell polarity, proliferation, and survival. Inhibition of aPKC with CRT0066854 is expected to modulate these downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aPKC: the Kinase that Phosphorylates Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of polarized morphogenesis by protein kinase C iota in oncogenic epithelial spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRT0066854 | aPKC inhibitor | Probechem Biochemicals [probechem.com]
Application Note: Western Blot Protocol for Monitoring aPKC Inhibition by CRT0066854
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atypical Protein Kinase C (aPKC) isoforms, primarily PKCι and PKCζ, are crucial serine/threonine kinases that regulate fundamental cellular processes, including cell polarity, proliferation, and survival. Dysregulation of aPKC signaling is implicated in various diseases, notably cancer. CRT0066854 is a potent and selective, ATP-competitive small molecule inhibitor of aPKC isoenzymes. Western blotting is an essential immunodetection technique to qualitatively and, with careful normalization, quantitatively measure the efficacy of CRT0066854.[1] This method allows for the direct assessment of the phosphorylation status of downstream aPKC substrates, providing critical evidence of target engagement and inhibition within a cellular context.
aPKC Signaling and Inhibition by CRT0066854
aPKC isoforms are key components of the PAR complex (involving PAR3 and PAR6), which is central to establishing and maintaining cell polarity. Upon activation, aPKC phosphorylates a wide range of downstream substrates on serine or threonine residues, thereby propagating cellular signals. CRT0066854 acts as an ATP-competitive inhibitor, binding to the catalytic domain of aPKCι and PKCζ. This action prevents the transfer of phosphate from ATP to the substrate proteins, effectively blocking the downstream signaling cascade. The primary method for monitoring this inhibition is to measure the reduction in the phosphorylation of known or general PKC substrates.
Caption: aPKC signaling pathway and CRT0066854 inhibition mechanism.
Quantitative Data Summary
CRT0066854 demonstrates high potency and selectivity for atypical PKC isoforms. The inhibitory concentration (IC50) values provide a quantitative measure of the compound's efficacy in cell-free kinase assays.
| Compound | Target Kinase | IC50 (nM) |
| CRT0066854 | PKCι (full-length) | 132 |
| CRT0066854 | PKCζ (full-length) | 639 |
| CRT0066854 | ROCK-II | 620 |
| Data sourced from MedChemExpress and Axon Medchem.[2][3] |
Detailed Experimental Protocol
This protocol provides a step-by-step method for treating cells with CRT0066854 and analyzing the inhibition of aPKC activity via Western blot by measuring the phosphorylation of its substrates.
-
Cell Seeding: Plate the cells of interest (e.g., HeLa, NRK) at a density that will ensure they are in a sub-confluent, log-growth phase at the time of harvesting (typically 70-80% confluency).
-
Inhibitor Preparation: Prepare a concentrated stock solution of CRT0066854 (e.g., 10 mM in DMSO).
-
Treatment: On the day of the experiment, serially dilute the CRT0066854 stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM).
-
Control: Always include a vehicle-only control (e.g., DMSO at a concentration matching the highest dose of the inhibitor).
-
-
Incubation: Replace the existing cell culture medium with the medium containing CRT0066854 or the vehicle control. Incubate the cells for a predetermined time period (e.g., 1-6 hours) to allow for inhibitor action.
-
Stimulation (Optional): If the basal aPKC activity is low in your cell line, consider stimulating the cells with an appropriate agonist (e.g., growth factors) for the final 15-30 minutes of incubation to induce a robust phosphorylation signal.
Critical Note: To preserve the phosphorylation state of proteins, perform all subsequent steps on ice or at 4°C using ice-cold buffers.[1][4]
-
Wash Cells: Aspirate the treatment medium and wash the cell monolayer once with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail directly to the plate.
-
Scrape and Collect: Scrape the cells off the plate and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubate & Shear: Incubate the lysate on ice for 20-30 minutes with periodic vortexing. To reduce viscosity from DNA, sonicate the lysate briefly (e.g., 10-15 seconds).[3]
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Quantify: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize: Based on the quantification results, dilute the lysates with lysis buffer to ensure all samples have the same final protein concentration.
-
Add Sample Buffer: Add 4x Laemmli sample buffer to the normalized lysates to a final 1x concentration.
-
Denature: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. Samples can be used immediately or stored at -80°C.[1]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg per lane) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's specifications.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Following transfer, block the membrane in a blocking buffer (e.g., 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[4] BSA is recommended over milk for phospho-protein detection to avoid cross-reactivity with casein.[4]
-
Primary Antibody: Incubate the membrane overnight at 4°C with the primary antibody diluted in blocking buffer.
-
To Detect aPKC Inhibition: Use a Phospho-(Ser) PKC Substrate Antibody .[2] This antibody recognizes a consensus motif phosphorylated by PKC isoforms and will show a decrease in signal across multiple bands upon effective inhibition.
-
To Confirm Protein Levels: On a separate blot or after stripping, probe for total aPKC (PKCι/ζ) to ensure the treatment did not alter the expression of the kinase itself.
-
Loading Control: Always probe for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
-
-
Washes: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 2).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.
-
Densitometry: Quantify the band intensities for the phospho-substrate lanes and the corresponding loading control lanes using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, normalize the phospho-substrate signal to its loading control signal.
-
Comparison: Compare the normalized signals from the CRT0066854-treated samples to the vehicle control to determine the percentage of inhibition.
Experimental Workflow Diagram
Caption: Western blot workflow for assessing aPKC inhibition.
References
Application of CRT0066854 Hydrochloride in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066854 hydrochloride is a potent and selective small molecule inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically targeting PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta) with IC50 values of 132 nM and 639 nM, respectively.[1][2] Atypical PKCs are crucial signaling molecules implicated in the regulation of cell polarity, proliferation, and survival. Their dysregulation is frequently observed in various cancers, including pancreatic cancer, making them attractive therapeutic targets. This document provides detailed application notes and protocols for the utilization of this compound in xenograft models, based on its known mechanism of action and data from studies on aPKC inhibition in cancer.
Mechanism of Action
CRT0066854 acts as an ATP-competitive inhibitor, displacing a critical Asn-Phe-Asp (NFD) motif within the adenosine-binding pocket of aPKCs. This interference with ATP binding effectively blocks the kinase activity of PKCι and PKCζ, thereby inhibiting downstream signaling pathways that contribute to oncogenesis. In vitro studies have demonstrated that CRT0066854 can restore normal cell polarity in dysplastic spheroids and reduce colony formation in cancer cell lines.
Signaling Pathway
The inhibition of PKCι and PKCζ by this compound is expected to impact key oncogenic signaling pathways. Atypical PKCs are known to be downstream effectors of receptor tyrosine kinases (RTKs) and RAS signaling. They play a significant role in activating pathways such as the MAPK/ERK and PI3K/AKT pathways, which are central to cell growth, proliferation, and survival. By inhibiting aPKCs, CRT0066854 can disrupt these critical cancer-promoting cascades.
References
Troubleshooting & Optimization
CRT0066854 hydrochloride solubility issues and solutions
Welcome to the technical support center for CRT0066854 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this potent and selective atypical Protein Kinase C (aPKC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical inhibitor of atypical Protein Kinase C (aPKC) isoforms.[1] It demonstrates high potency and selectivity for inhibiting PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta).[1] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, which in turn inhibits the phosphorylation of their downstream targets.[2][3] This inhibition has been shown to restore polarized morphogenesis in oncogenic epithelial spheroids, reduce colony formation in cancer cell lines like HeLa, and inhibit the phosphorylation of substrates such as lethal giant larvae 2 (LLGL2).[4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in both water and dimethyl sulfoxide (DMSO). Stock solutions can be prepared in either solvent. For cell-based assays, DMSO is a common choice for creating a concentrated stock that can then be diluted to the final working concentration in cell culture media. For in vivo studies, more complex vehicle formulations are typically required.
Q3: What is the recommended storage condition for this compound?
A3: this compound powder should be stored at -20°C. Once dissolved into a stock solution, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[3][5]
Q4: Can I use this compound for in vivo animal studies?
A4: Yes, this compound can be used for in vivo experiments. However, due to potential solubility and bioavailability issues in simple aqueous solutions, specific formulations are recommended to ensure proper delivery of the compound. Detailed protocols for preparing in vivo formulations are provided in the Experimental Protocols section.
Troubleshooting Guide: Solubility Issues
Even with recommended solvents, researchers may occasionally encounter challenges with the solubility of this compound. This guide provides a systematic approach to addressing these issues.
Issue 1: Precipitate forms after adding the compound to an aqueous buffer or cell culture medium.
-
Possible Cause: The final concentration of the compound in the aqueous solution exceeds its solubility limit, or the percentage of the organic solvent (like DMSO) is too high, causing the compound to crash out.
-
Solution:
-
Lower the Final Concentration: Try using a lower final concentration of this compound in your experiment.
-
Reduce DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, to minimize solvent-induced precipitation and cellular toxicity.
-
Use a Co-solvent or Formulation: For higher required concentrations, consider using a co-solvent system or a specific formulation as detailed in the in vivo preparation protocols.
-
Gentle Warming and Sonication: If precipitation occurs during preparation, gentle warming (e.g., 37°C) and/or sonication can aid in dissolution.[3]
-
Issue 2: The compound does not fully dissolve in the initial solvent (Water or DMSO).
-
Possible Cause: The concentration of the stock solution is too high, or the compound requires more energy to dissolve.
-
Solution:
-
Vortexing and Sonication: Vortex the solution vigorously and use a bath sonicator to aid dissolution.
-
Gentle Warming: Warm the solution gently in a water bath.
-
Prepare a More Dilute Stock: If the issue persists, prepare a more dilute stock solution and adjust the volume added to your experimental setup accordingly.
-
Issue 3: The prepared in vivo formulation is cloudy or shows phase separation.
-
Possible Cause: Improper mixing of the components or the components are not at a suitable temperature.
-
Solution:
-
Sequential Addition and Thorough Mixing: As outlined in the protocols, add each solvent component one by one and ensure thorough mixing after each addition before adding the next.
-
Temperature: Ensure all components are at room temperature before mixing, unless otherwise specified.
-
Sonication: Brief sonication of the final mixture can help to create a homogenous solution.
-
Data Presentation
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Water | 48.85 | 100 | |
| DMSO | 48.85 | 100 | |
| DMSO (ultrasonic) | 50 | ~102.3 | [6] |
Note: The molecular weight of this compound is 488.48 g/mol .
In Vitro Inhibitory Activity (IC₅₀)
| Target | IC₅₀ (nM) | Reference(s) |
| PKCι (full-length) | 132 | [1][2][3] |
| PKCζ (full-length) | 639 | [1][2][3] |
| ROCK-II | 620 | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.488 mg.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the compound.
-
Dissolve: Vortex the vial thoroughly until the compound is completely dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of an In Vivo Formulation (with PEG300 and Tween-80)
This protocol yields a clear solution at a concentration of ≥ 2.5 mg/mL.
-
Prepare a Concentrated Stock: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation (in order of addition): a. To a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogenous. d. Add 450 µL of saline and mix thoroughly.
-
Final Concentration: This will result in a 1 mL solution containing 2.5 mg/mL of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 3: Preparation of an In Vivo Formulation (with SBE-β-CD)
This protocol yields a clear solution at a concentration of ≥ 2.5 mg/mL.
-
Prepare a Concentrated Stock: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: a. Prepare a 20% (w/v) solution of SBE-β-CD in saline. b. To 900 µL of the 20% SBE-β-CD solution, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Mix: Vortex thoroughly until a clear solution is obtained.
-
Final Concentration: This results in a 1 mL solution containing 2.5 mg/mL of this compound in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).
Visualizations
Signaling Pathway of aPKC Inhibition
Caption: Inhibition of aPKC by CRT0066854 prevents substrate phosphorylation.
Troubleshooting Workflow for Solubility Issues
Caption: Step-by-step guide for troubleshooting CRT0066854 solubility.
References
Troubleshooting unexpected results with CRT0066854 hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CRT0066854 hydrochloride. The information is tailored for scientists and drug development professionals to help ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing lower than expected or no bioactivity with this compound in my cell-based assays. What are the possible causes and solutions?
Several factors could contribute to a lack of bioactivity. Consider the following troubleshooting steps:
-
Compound Integrity and Storage:
-
Improper Storage: this compound should be stored at -20°C for long-term use (months to years) and at 4°C for short-term use (days to weeks).[1] Improper storage can lead to degradation.
-
Recommendation: Ensure the compound has been stored correctly according to the manufacturer's instructions. If in doubt, use a fresh vial of the compound. For stock solutions, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.[2]
-
-
Solubility Issues:
-
Precipitation: The compound may have precipitated out of your stock solution or final assay medium.
-
Recommendation: this compound is soluble in water and DMSO up to 100 mM.[3] Visually inspect your stock solution and final dilutions for any precipitate. If precipitation is observed, gentle warming and/or sonication can help in redissolving the compound.[2][4] When preparing formulations for in vivo use, specific solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to achieve a clear solution.[2]
-
-
Experimental System:
-
Cell Type and Target Expression: The target proteins, atypical Protein Kinase C isoforms ι (PKCι) and ζ (PKCζ), may not be expressed at sufficient levels or play a critical role in the signaling pathways of your chosen cell line.
-
Recommendation: Confirm the expression of PKCι and PKCζ in your cell line using techniques like Western blotting or RT-qPCR.
-
-
Assay Conditions:
-
Suboptimal Concentration: The concentrations used may be too low to elicit a response.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Effective concentrations in published studies range from 0.2 µM to 3.47 µM.[2][5]
-
Incubation Time: The incubation time may be insufficient to observe an effect.
-
Recommendation: Conduct a time-course experiment to identify the optimal treatment duration.
-
Q2: I am observing unexpected or off-target effects in my experiments. How can I troubleshoot this?
Off-target effects are a known consideration with kinase inhibitors.[6][7][8]
-
Potential Off-Targets: CRT0066854 has been shown to inhibit Rho-associated kinase II (ROCK-II) with an IC50 value of 620 nM, which is comparable to its inhibition of PKCζ (IC50 of 639 nM).[2][4][5]
-
Recommendation: Consider if the observed phenotype could be attributed to ROCK-II inhibition. Review the literature for the effects of ROCK inhibition in your experimental system. If necessary, use a more specific ROCK inhibitor as a control to differentiate the effects.
-
-
Concentration-Dependent Effects: Off-target effects are often more prominent at higher concentrations.
-
Recommendation: Use the lowest effective concentration of this compound determined from your dose-response studies to minimize the risk of off-target effects.
-
-
Genetic Knockdown/Knockout: To confirm that the observed phenotype is due to the inhibition of the intended target, a genetic approach can be employed.
-
Recommendation: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out PKCι and/or PKCζ and see if this phenocopies the effect of the inhibitor.
-
Q3: How should I prepare stock solutions and working dilutions of this compound?
Proper preparation of solutions is critical for obtaining reproducible results.
-
Stock Solution Preparation:
-
This compound is soluble in both water and DMSO up to 100 mM.[3]
-
For a 10 mM stock solution in DMSO: Add 204.7 µL of DMSO to 10 mg of this compound (MW: 488.48 g/mol ).
-
For a 10 mM stock solution in water: Add 2.05 mL of water to 10 mg of this compound.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
-
-
Working Dilutions:
-
Prepare fresh working dilutions from the stock solution for each experiment.
-
Dilute the stock solution in your cell culture medium to the final desired concentration.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect the cells (typically ≤ 0.1%).
-
Quantitative Data
Table 1: Inhibitory Potency (IC50) of CRT0066854
| Target | IC50 (nM) |
| Protein Kinase C iota (PKCι) | 132 |
| Protein Kinase C zeta (PKCζ) | 639 |
| Rho-associated kinase II (ROCK-II) | 620 |
Data sourced from multiple references.[2][4][5][9]
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-Substrate Levels
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of a downstream substrate of atypical PKCs, such as Lethal giant larvae 2 (LLGL2).[3][5]
Materials:
-
This compound
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-LLGL2, anti-total-LLGL2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium and replace it with the medium containing the compound or vehicle.
-
Incubate for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-LLGL2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein or a loading control (e.g., GAPDH).
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRT0066854 | aPKC inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Optimizing CRT0066854 Hydrochloride Treatment Duration in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of CRT0066854 hydrochloride in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the effective and reproducible use of this potent and selective atypical Protein Kinase C (aPKC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically targeting PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta). It also demonstrates inhibitory activity against ROCK-II (Rho-associated coiled-coil containing protein kinase 2). Its mechanism involves the displacement of a crucial Asn-Phe-Asp motif within the adenosine-binding pocket of these kinases, thereby preventing their catalytic activity.[1][2]
Q2: What is a recommended starting concentration and treatment duration for this compound?
A2: A common starting point for this compound concentration is in the range of its IC50 values for the target kinases, which are approximately 132 nM for PKCι and 639 nM for PKCζ.[1][2] Published studies have used concentrations ranging from 0.2 to 1.2 µM.[1][2] The optimal treatment duration is highly dependent on the experimental endpoint. For assessing immediate downstream signaling events, a short treatment of 1-4 hours may be sufficient. For evaluating phenotypic changes like effects on cell morphology or viability, longer durations of 24, 48, 72 hours, or even up to 6 days, have been reported.[1][2] It is crucial to perform a time-course experiment to determine the optimal duration for your specific cell line and biological question.
Q3: How can I determine if this compound is stable in my cell culture media for the duration of my experiment?
Q4: What are some key downstream readouts to confirm that this compound is effectively inhibiting aPKC signaling in my cells?
A4: Inhibition of aPKCι and aPKCζ can impact several downstream signaling pathways. Effective target engagement can be monitored by assessing the phosphorylation status or activity of key downstream effectors. Some recommended readouts include:
-
Rac1 activity: aPKCs have been shown to regulate the activity of the small GTPase Rac1, which is involved in cell migration and cytoskeletal organization.
-
NF-κB pathway activation: aPKCs can influence the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival. Monitoring the phosphorylation of IκBα or the nuclear translocation of NF-κB subunits (e.g., p65) can be informative.
-
Cell polarity and migration: As aPKCs are key regulators of cell polarity, assessing changes in cell morphology, wound healing assays, or transwell migration assays can be valuable phenotypic readouts.
Troubleshooting Guides
This section addresses common issues that may arise when optimizing this compound treatment duration.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no observable effect of the inhibitor. | 1. Suboptimal Concentration: The concentration used may be too low for your specific cell line or experimental conditions. 2. Incorrect Treatment Duration: The treatment time may be too short to observe the desired effect or too long, leading to cellular adaptation. 3. Compound Instability: The inhibitor may be degrading in the cell culture medium over time. 4. Low Target Expression: The target proteins (PKCι, PKCζ) may not be expressed at sufficient levels in your cell line. | 1. Perform a dose-response experiment to determine the optimal concentration (EC50) for your endpoint. 2. Conduct a time-course experiment (e.g., 1, 4, 8, 24, 48, 72 hours) to identify the optimal treatment duration. 3. Assess the stability of this compound in your media using the provided protocol. Consider refreshing the media with a new inhibitor for long-term experiments. 4. Confirm the expression of PKCι and PKCζ in your cell line via Western blot or qPCR. |
| High cellular toxicity observed even at low concentrations. | 1. Off-Target Effects: At higher concentrations or in sensitive cell lines, the inhibitor might affect other kinases or cellular processes. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Use the lowest effective concentration determined from your dose-response experiments. Consider using a different inhibitor with a more specific target profile if off-target effects are suspected. 2. Ensure the final concentration of the solvent in the culture medium is non-toxic for your cells (typically <0.1% for DMSO). Always include a vehicle-only control. |
| Variability in results between experiments. | 1. Inconsistent Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Inconsistent Inhibitor Preparation: Variations in the preparation of stock and working solutions of the inhibitor. 3. Edge Effects in Multi-well Plates: Wells on the edge of the plate may experience more evaporation, leading to changes in concentration. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. 2. Prepare fresh working solutions of the inhibitor for each experiment from a validated stock solution. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile media or PBS. |
Quantitative Data Summary
The following table summarizes the known IC50 values for CRT0066854. It is important to note that these values were determined in cell-free assays and the effective concentration in a cellular context (EC50) may vary.
| Target Kinase | IC50 (nM) |
| PKCι (full-length) | 132 |
| PKCζ (full-length) | 639 |
| ROCK-II | 620 |
Data sourced from MedChemExpress.[1][2]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (EC50) of this compound using a Cell Viability Assay
This protocol describes how to determine the half-maximal effective concentration (EC50) of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration based on your experimental goals (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control (100% viability) and a no-cell control (0% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Time-Course Analysis of aPKC Target Engagement by Western Blot
This protocol outlines a method to determine the optimal treatment duration for inhibiting aPKC downstream signaling.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-Rac1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat the cells with this compound at a predetermined effective concentration (e.g., 1-2 times the EC50) for various time points (e.g., 0, 1, 4, 8, 24 hours). Include a vehicle-only control for the longest time point.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control. Determine the time point at which maximal inhibition of the downstream target is observed.
Protocol 3: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time using HPLC or LC-MS.
Materials:
-
This compound
-
Cell culture medium of interest (with and without serum)
-
Sterile microcentrifuge tubes or a multi-well plate
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spiking the Media: Dilute the stock solution into pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low and consistent.
-
Incubation: Aliquot the spiked media into sterile tubes or wells and incubate at 37°C in a 5% CO2 incubator.
-
Sample Collection: At various time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect an aliquot of the media. The T=0 sample should be taken immediately after spiking.
-
Sample Preparation: Process the collected samples for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove any precipitates.
-
HPLC/LC-MS Analysis: Analyze the supernatant to quantify the concentration of this compound.
-
Data Analysis: Plot the concentration of the inhibitor against time to determine its stability profile.
Visualizations
Caption: Simplified signaling pathway of atypical PKC (PKCι/ζ) and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Troubleshooting flowchart for inconsistent results with this compound.
References
CRT0066854 hydrochloride stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of CRT0066854 hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM). For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO or water.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: Stock solutions should be stored at -20°C.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]
Q3: How stable is this compound in cell culture media?
A3: While specific stability data for this compound in various cell culture media is not extensively published, the stability of any compound in media can be influenced by several factors including the composition of the medium, pH, temperature, and the presence of serum.[2][3][4][5] It is best practice to prepare fresh working solutions in media for each experiment.
Q4: Can components of the cell culture medium affect the stability of this compound?
A4: Yes, certain components in cell culture media can potentially impact the stability of small molecules. For instance, components like cysteine and ferric ammonium citrate have been shown to affect the stability of other drug products.[2] Additionally, the degradation of components like L-glutamine can alter the pH of the medium, which may in turn affect the stability of the compound.[3]
Q5: What are the signs of this compound instability or precipitation in cell culture media?
A5: Visual signs of instability can include the appearance of precipitates, cloudiness, or a color change in the medium. A loss of biological activity in your assay could also be an indicator of compound degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed after adding this compound to media | - The final concentration of the compound exceeds its solubility in the media.- The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high.- Interaction with components in the serum or media. | - Ensure the final concentration of DMSO or other organic solvent is low (typically ≤0.5%).- Prepare a more dilute stock solution.- Test the solubility in a simpler, serum-free medium first.- If precipitation persists, gentle warming and/or sonication may aid dissolution.[6][7] |
| Inconsistent or lower-than-expected biological activity | - Degradation of the compound in the cell culture medium over the course of the experiment.- Adsorption of the compound to plasticware.- Cellular metabolism of the compound. | - Prepare fresh working solutions of this compound for each experiment.- Perform a time-course experiment to assess the stability of the compound's activity.- Use low-binding plasticware.- Consider performing a stability study using HPLC or LC-MS to quantify the compound concentration over time.[5] |
| Variability in results between experiments | - Inconsistent preparation of the compound working solution.- Different lots of media or serum containing varying levels of interacting components.- Changes in cell passage number, as cellular metabolism can evolve.[5] | - Standardize the protocol for preparing working solutions.- Use the same lot of media and serum for a set of related experiments.- Use cells within a consistent and low passage number range.[5] |
Stability of this compound in Solution (General Guidance)
While specific data for cell culture media is limited, the following table provides general guidance on the stability of CRT0066854 in solution based on information from suppliers.
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -80°C | Up to 6 months[1] |
| DMSO | -20°C | Up to 1 month[1] |
| Water | -20°C | Use within 1 month (general recommendation) |
Note: This information is a general guide. For critical experiments, it is highly recommended to perform your own stability assessment.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
- This compound
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
- Sterile, low-binding microcentrifuge tubes
- Incubator (37°C, 5% CO₂)
- HPLC or LC-MS system
2. Procedure:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
- Spike the stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentration (e.g., 10 µM). Prepare separate solutions for media with and without serum.
- Aliquot the solutions into sterile, low-binding microcentrifuge tubes for each time point.
- Incubate the tubes at 37°C in a 5% CO₂ incubator.
- At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately freeze it at -80°C to halt any further degradation.
- Once all time points are collected, thaw the samples and prepare them for analysis by HPLC or LC-MS. This may involve protein precipitation (e.g., with acetonitrile) if the medium contains serum.
- Analyze the samples to quantify the concentration of the parent this compound.
- Plot the concentration of this compound as a function of time to determine its stability profile.
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically PKCι and PKCζ.[8][9] These kinases are involved in various cellular processes, including cell polarity, proliferation, and survival.
Caption: Simplified signaling pathway of atypical Protein Kinase C (aPKC) and the inhibitory action of this compound.
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
References
- 1. abmole.com [abmole.com]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. CRT0066854 | aPKC inhibitor | Probechem Biochemicals [probechem.com]
Preventing CRT0066854 hydrochloride precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CRT0066854 hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of atypical protein kinase C (aPKC) isoforms, specifically PKCι (PKC-iota) and PKCζ (PKC-zeta).[1][2] It functions as an ATP-competitive inhibitor.[3] The mechanism of action involves the displacement of a critical Asn-Phe-Asp motif within the adenosine-binding pocket of the kinase, which in turn engages an acidic patch used by arginine-rich PKC substrates.[1][2] This inhibition disrupts downstream signaling pathways, affecting processes such as polarized morphogenesis, colony formation in cancer cells, and phosphorylation of substrates like lethal giant larvae 2 (LLGL2).
Q2: What are the basic solubility properties of this compound?
This compound is soluble in both water and dimethyl sulfoxide (DMSO), with a maximum concentration of 100 mM in each solvent reported by suppliers.
Q3: I observed precipitation when preparing an aqueous solution of this compound. What are the common causes?
Precipitation of this compound in aqueous solutions can occur for several reasons:
-
Exceeding Solubility Limits: While the compound is water-soluble, preparing solutions at concentrations exceeding its solubility limit under specific buffer conditions (pH, ionic strength) can lead to precipitation.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous buffer can cause the compound to precipitate out of solution. This is a common issue for many compounds dissolved in organic solvents.[4]
-
Low Temperature: The solubility of many compounds, including hydrochloride salts, can decrease at lower temperatures. Storing aqueous solutions at 4°C or below may induce precipitation.
-
Interactions with Media Components: Complex cell culture media or formulation buffers containing salts, proteins, or other supplements may interact with the compound, leading to precipitation.[5]
Q4: How should I store stock solutions of this compound?
For long-term storage, it is recommended to store stock solutions in DMSO at -20°C or -80°C.[2][6] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[2][6] Aqueous solutions are generally less stable and should ideally be prepared fresh before each experiment.[4] If short-term storage of an aqueous solution is necessary, it should be kept at 4°C, but be monitored for any signs of precipitation.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Issue 1: Precipitation upon initial dissolution in an aqueous buffer.
-
Question: I am trying to dissolve this compound directly in my aqueous buffer, but it is not dissolving completely or is forming a precipitate. What should I do?
-
Answer:
-
Verify Concentration: First, ensure that the target concentration does not exceed the known solubility limit of 100 mM in water.
-
Gentle Heating and Sonication: To aid dissolution, gently warm the solution in a water bath (e.g., 37°C) and use sonication.[1][2][4] This can help overcome kinetic solubility barriers.
-
pH Adjustment: Although specific data is limited, the hydrochloride salt form suggests that solubility may be higher in slightly acidic conditions. If your experimental conditions permit, you could try dissolving the compound in a buffer with a pH slightly below neutral.
-
Prepare a Concentrated Stock in DMSO: The most reliable method is to first prepare a high-concentration stock solution in DMSO (e.g., 100 mM), in which the compound is readily soluble. You can then dilute this stock into your aqueous buffer.
-
Issue 2: Precipitation when diluting a DMSO stock solution into aqueous media.
-
Question: My this compound dissolved perfectly in DMSO, but when I added it to my cell culture media or PBS, a precipitate formed immediately. How can I prevent this?
-
Answer: This is likely due to "solvent shock." Follow these steps to mitigate this issue:
-
Use Serial Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous media, perform one or more intermediate dilution steps.[5] For example, dilute the DMSO stock 1:10 in your media first, mix well, and then add this intermediate dilution to the final volume.
-
Vortex/Mix Vigorously During Addition: Add the DMSO stock drop-wise to the aqueous solution while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically below 0.5%) to minimize its effect on solubility and to avoid solvent-induced toxicity in cellular assays.[7]
-
Warm the Aqueous Medium: Having the aqueous medium at 37°C before adding the DMSO stock can help maintain solubility.
-
Data and Protocols
Quantitative Solubility Data
| Compound | Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| This compound | Water | 100 | 48.85 | |
| This compound | DMSO | 100 | 48.85 |
Molecular Weight of this compound: 488.48 g/mol
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound for long-term storage and subsequent dilution.
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Methodology:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock, weigh out 48.85 mg.
-
Add the appropriate volume of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. If needed, brief sonication in a water bath can be used to facilitate dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Objective: To prepare a working solution of this compound in an aqueous buffer or cell culture medium from a DMSO stock, while minimizing precipitation.
-
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium, pre-warmed to 37°C.
-
-
Methodology:
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the DMSO stock needed. Ensure the final DMSO concentration will be low (e.g., ≤ 0.1%).
-
While vortexing the pre-warmed aqueous buffer, add the calculated volume of the DMSO stock solution drop-by-drop.
-
Continue to vortex for a few seconds after addition to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If a slight precipitate forms, it may redissolve with a few minutes of vortexing or gentle warming.[4]
-
Use the freshly prepared aqueous solution immediately for your experiment.
-
Protocol 3: Formulation for In Vivo Studies (Example)
Disclaimer: These are example formulations provided by suppliers and may require optimization for your specific animal model and experimental design.
-
Objective: To prepare a formulation of this compound suitable for in vivo administration.
-
Example Formulation 1 (with PEG300 and Tween-80): [1]
-
Final Concentration: ≥ 5 mg/mL
-
Solvents: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Methodology:
-
Prepare a concentrated stock in DMSO (e.g., 50 mg/mL).
-
Add the DMSO stock to PEG300 and mix thoroughly.
-
Add Tween-80 and mix again until the solution is clear.
-
Add saline to reach the final volume and mix.
-
-
-
Example Formulation 2 (with SBE-β-CD): [1]
-
Final Concentration: ≥ 5 mg/mL
-
Solvents: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Methodology:
-
Prepare a concentrated stock in DMSO (e.g., 50 mg/mL).
-
Add the DMSO stock to the 20% SBE-β-CD in saline solution and mix until clear.
-
-
Visual Guides
Signaling Pathway
Caption: Simplified signaling pathway showing the inhibition of atypical PKC (aPKC) by this compound.
Experimental Workflow
Caption: Troubleshooting workflow for preventing this compound precipitation in aqueous solutions.
References
Technical Support Center: CRT0066854 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting the potential degradation of CRT0066854 hydrochloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound is a potent inhibitor of protein kinase C (PKC) isoforms, specifically targeting PKCι and PKCζ. For optimal stability, the solid compound should be stored at -20°C.[1] Stock solutions, typically prepared in DMSO, should also be stored at -20°C for short-term use and can be stored at -80°C for long-term stability, ideally in small aliquots to avoid repeated freeze-thaw cycles.[2][3]
Q2: What are the primary factors that can cause degradation of this compound?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure—a thieno[2,3-d]pyrimidine derivative with an amine linkage—potential degradation factors include:
-
Hydrolysis: The amine linkage may be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Oxidation: The sulfur atom in the thiophene ring is a potential site for oxidation.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of heterocyclic aromatic compounds.[4]
-
Thermal Stress: Elevated temperatures can accelerate degradation reactions.
Q3: I observed a decrease in the activity of my this compound solution. What could be the cause?
A decrease in activity can be an indicator of compound degradation. This could be due to improper storage, such as frequent freeze-thaw cycles, storage at room temperature for extended periods, or exposure to light. It is also possible that the compound is unstable in the experimental buffer system. It is recommended to verify the integrity of the compound using an analytical method like HPLC.
Q4: Can I prepare aqueous stock solutions of this compound?
Yes, this compound is soluble in water. However, the long-term stability of aqueous solutions is not well-documented and may be pH-dependent. For long-term storage, DMSO is the recommended solvent. If aqueous solutions are required for experiments, it is best to prepare them fresh from a DMSO stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded. | - Lower the final concentration of the inhibitor.- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.- Perform a serial dilution to determine the solubility limit.[5] |
| Inconsistent experimental results. | Compound degradation due to improper handling or storage. | - Prepare fresh working solutions from a new aliquot of the DMSO stock.- Verify the concentration and purity of the stock solution using HPLC-UV.- Review storage and handling procedures to ensure they align with recommendations. |
| Appearance of new peaks in HPLC chromatogram. | Degradation of this compound. | - Conduct a forced degradation study to identify potential degradation products and pathways.- Use LC-MS to characterize the new peaks and elucidate their structures.[6] |
| Solution color change. | Potential chemical reaction or degradation. | - Discard the solution.- Prepare a fresh solution and store it protected from light.- Investigate potential incompatibilities with the solvent or other components in the solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
HPLC system with UV detector or LC-MS
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[7]
-
Thermal Degradation: Place the solid compound in a 60°C oven for 24 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of the compound in methanol to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV or LC-MS.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of the control sample to identify and quantify any degradation products.
Protocol 2: HPLC-UV Method for Analysis of this compound and its Degradation Products
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
Gradient: Start with 90% A and 10% B, ramp to 10% A and 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 320 nm
-
Injection Volume: 10 µL
Data Presentation: Illustrative Forced Degradation Results
The following table summarizes hypothetical results from a forced degradation study. This data is for illustrative purposes only and may not reflect the actual degradation profile of this compound.
| Stress Condition | % CRT0066854 Remaining | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Control | 100 | 0 | - |
| 0.1 M HCl, 60°C, 24h | 85.2 | 2 | 12.5 min |
| 0.1 M NaOH, 60°C, 24h | 78.9 | 3 | 10.8 min |
| 3% H₂O₂, RT, 24h | 92.1 | 1 | 14.2 min |
| Thermal (60°C), 24h | 98.5 | 0 | - |
| Photolytic, 24h | 90.3 | 2 | 11.7 min |
Visualizations
Caption: Potential degradation pathways of CRT0066854.
Caption: Workflow for assessing compound stability.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Adjusting CRT0066854 hydrochloride dose for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CRT0066854 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically targeting PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta).[1][2][3] It also demonstrates inhibitory activity against ROCK-II (Rho-associated coiled-coil containing protein kinase 2).[1][2] The inhibitor functions by mimicking the adenosine-binding motif within the kinase domain, thereby blocking the phosphorylation of downstream substrates.[1][2]
Q2: What is the recommended starting concentration for my cell line?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the biological question being investigated. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup. However, based on published data, a starting range of 0.1 µM to 10 µM is advisable. For guidance, refer to the table below which summarizes effective concentrations in various cell lines.
Dose-Response Data in Various Cell Lines
| Cell Line | Assay Type | Effective Concentration | Notes |
| H-Ras transformed spheroids | Morphogenesis Assay | 0.2 - 1.2 µM | Restores polarized morphogenesis.[1][2] |
| Huh-7 (Human liver cancer) | Proliferation Assay (CellTiter-Glo) | GI50: 3.1 µM | Growth inhibition 50 after 72 hours.[2] |
| A549 (Human lung carcinoma) | Viability Assay | IC50: 3.47 µM | Half-maximal inhibitory concentration for cell viability.[3] |
| HEK-293 (Human embryonic kidney) | Phosphorylation Assay | IC50: 0.87 µM | Inhibition of LLGL2 phosphorylation.[3] |
| NRK (Normal rat kidney) | Migration Assay | 3 - 12 µM | Impediment of directed cell migration.[3] |
| HeLa (Human cervical cancer) | Colony Formation Assay | Not specified | Decreased colony formation observed.[4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at expected concentrations. | 1. Cell line is insensitive to aPKC inhibition. 2. Insufficient incubation time. 3. Degradation of the compound. | 1. Confirm aPKC expression in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive. 2. Extend the incubation period. Some effects, like changes in morphogenesis, may require several days of treatment.[1][2] 3. Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or below and minimize freeze-thaw cycles. |
| High levels of cell death or unexpected cytotoxicity. | 1. Concentration is too high for the specific cell line. 2. Off-target effects, potentially due to ROCK-II inhibition at higher concentrations.[1][2] | 1. Perform a dose-response experiment starting from a lower concentration range (e.g., 0.01 µM). 2. If ROCK-II inhibition is a concern, consider using a more specific ROCK inhibitor as a control to delineate the observed phenotype. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent timing of compound addition. 3. Incomplete dissolution of the compound. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Add this compound at the same time point after cell seeding. 3. Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) before further dilution in cell culture media. Gentle warming or vortexing may aid dissolution. |
Experimental Protocols
Protocol 1: Determining Cell Viability using a Luminescent-Based Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 3,000 - 10,000 cells per well).
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a serum-free medium to create a range of working concentrations (e.g., 0.1 µM to 30 µM).
-
Remove the culture medium from the 96-well plate and add 100 µL of the diluted compound to the respective wells. Include a DMSO-only control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
Luminescent Assay:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add the luminescent reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio with the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the dose-response curve and determine the IC50 or GI50 value using appropriate software.
-
Protocol 2: Western Blot for aPKC Target Engagement (p-LLGL2)
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated LLGL2 (p-LLGL2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total LLGL2 and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Signaling Pathway
References
Technical Support Center: CRT0066854 Hydrochloride In Vivo Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential in vivo toxicity of CRT0066854 hydrochloride, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ.
Disclaimer: Publicly available information on the specific in vivo toxicities of this compound is limited. The guidance provided here is based on the known mechanism of action of CRT0066854, general principles of kinase inhibitor toxicology, and data from preclinical studies of similar aPKC inhibitors. It is crucial to conduct thorough dose-finding and toxicity studies for your specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the atypical PKC isoenzymes, PKCι and PKCζ. It has been shown to inhibit the phosphorylation of downstream targets like LLGL2 (lethal giant larvae 2) and decrease colony formation in various cancer cell lines. By inhibiting aPKCs, CRT0066854 disrupts signaling pathways involved in cell polarity, proliferation, and survival.
Q2: What are the potential on-target and off-target toxicities of this compound?
A2: While specific in vivo toxicity data for CRT0066854 is not extensively published, potential toxicities can be inferred from its mechanism of action and the general safety profiles of kinase inhibitors.
-
On-target toxicities: Since aPKCs are involved in fundamental cellular processes, their inhibition could potentially affect normal tissues with high cell turnover or specific reliance on aPKC signaling. Based on the function of aPKCs, theoretical on-target effects could include altered cell polarity in epithelial tissues, effects on immune cell function, or metabolic disturbances.
-
Off-target toxicities: As with any kinase inhibitor, off-target effects on other kinases or cellular proteins could lead to unforeseen toxicities. Cardiotoxicity is a known concern for some classes of kinase inhibitors. Comprehensive preclinical safety evaluations are necessary to identify and characterize any such effects.
Q3: Are there any known strategies to mitigate the toxicity of aPKC inhibitors?
A3: Yes, several general strategies can be employed to minimize the toxicity of kinase inhibitors, including those targeting aPKCs:
-
Dose Optimization: Conduct thorough dose-range-finding studies to identify the minimum effective dose and the maximum tolerated dose (MTD).
-
Formulation Improvement: Optimizing the drug formulation can enhance solubility and bioavailability, potentially allowing for lower, less toxic doses.
-
Alternative Dosing Schedules: Intermittent dosing schedules (e.g., daily for a number of days followed by a break) may allow for recovery of normal tissues and reduce cumulative toxicity.
-
Combination Therapy: Combining CRT0066854 with other therapeutic agents may allow for dose reduction of one or both agents, thereby reducing toxicity while maintaining or enhancing efficacy.
-
Supportive Care: Prophylactic or concurrent administration of supportive care agents can help manage specific side effects (e.g., anti-diarrheal agents, hydration).
Q4: What are the recommended starting doses for in vivo studies with this compound?
A4: A specific universally recommended starting dose is not available. However, a study using a structurally distinct PKC-iota inhibitor reported using a dose of 10 mg/kg via intraperitoneal injection in mice. For a novel compound like CRT0066854, it is critical to perform a dose-escalation study starting with a low dose (e.g., 1-5 mg/kg) and carefully monitoring for any signs of toxicity.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
| Possible Cause | Troubleshooting Steps |
| Dose is too high | - Immediately cease dosing and provide supportive care.- Review dose calculation and administration technique.- Initiate a new dose-finding study starting at a significantly lower dose. |
| Formulation-related toxicity | - Administer the vehicle alone to a control group to rule out excipient toxicity.- Assess the stability and solubility of the formulation at the administered concentration.- Consider alternative, well-tolerated formulation vehicles. |
| Rapid on-target toxicity | - Monitor animals more frequently after dosing for acute adverse effects.- Consider a split-dosing regimen (e.g., half the dose administered twice a day).- Evaluate the possibility of using a different route of administration that may alter the pharmacokinetic profile. |
Issue 2: Significant Weight Loss (>15%) in Treated Animals
| Possible Cause | Troubleshooting Steps |
| Reduced food and water intake | - Monitor food and water consumption daily.- Provide palatable, high-calorie food supplements.- Ensure easy access to water. |
| Gastrointestinal toxicity | - Observe for signs of diarrhea, constipation, or abdominal distress.- Perform histopathological analysis of the gastrointestinal tract at necropsy.- Consider co-administration of gastrointestinal protectants or anti-diarrheal agents after consulting with a veterinarian. |
| Metabolic dysregulation | - Monitor blood glucose and other relevant metabolic parameters.- Evaluate the histopathology of metabolic organs (liver, pancreas). |
Quantitative Data Summary
Since specific in vivo toxicity data for this compound is not publicly available, the following table provides a template for researchers to systematically collect and organize their own preclinical toxicity data.
Table 1: Template for In Vivo Toxicity Data Collection for this compound
| Parameter | Vehicle Control | Dose 1 (X mg/kg) | Dose 2 (Y mg/kg) | Dose 3 (Z mg/kg) |
| Clinical Observations | ||||
| - Mortality/Morbidity | ||||
| - Body Weight Change (%) | ||||
| - Clinical Signs (e.g., lethargy, ruffled fur) | ||||
| Hematology | ||||
| - White Blood Cell Count | ||||
| - Red Blood Cell Count | ||||
| - Platelet Count | ||||
| Clinical Chemistry | ||||
| - ALT/AST (Liver function) | ||||
| - BUN/Creatinine (Kidney function) | ||||
| Histopathology (Major Organs) | ||||
| - Liver | ||||
| - Kidney | ||||
| - Spleen | ||||
| - Heart | ||||
| - Gastrointestinal Tract |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks old, with equal numbers of males and females.
-
Dose Selection: Based on in vitro efficacy data, start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg).
-
Formulation: Prepare this compound in a sterile, well-tolerated vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Ensure complete dissolution.
-
Administration: Administer the drug via the intended route (e.g., oral gavage, intraperitoneal injection) daily for 5-14 days.
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Observe animals for any behavioral changes.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Definition: The MTD is the highest dose that does not cause mortality, significant weight loss (e.g., >15-20%), or other life-threatening toxicities.
Visualizations
Common pitfalls in experiments with CRT0066854 hydrochloride
Welcome to the technical support center for CRT0066854 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms (PKCι and PKCζ) and Rho-associated coiled-coil containing protein kinase (ROCK-II).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor that targets the adenosine-binding pocket of atypical PKC isoforms (PKCι and PKCζ) and ROCK-II.[1][2] By mimicking the adenosine-binding motif, it effectively blocks the kinase activity of these enzymes, thereby inhibiting downstream signaling pathways.
Q2: What are the reported IC50 values for this compound?
A2: The in vitro potency of this compound has been determined against its primary targets. These values are summarized in the table below.
| Target | IC50 (nM) |
| PKCι | 132 |
| PKCζ | 639 |
| ROCK-II | 620 |
| (Data sourced from multiple suppliers and publications)[1][2] |
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: What is a typical working concentration for in vitro cell-based assays?
A4: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. However, a common starting range for cell-based experiments is 0.1 µM to 10 µM. For example, in A549 lung carcinoma cells, the IC50 for cell viability is reported to be 3.47 µM.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: Should I be concerned about the off-target effects of this compound?
A5: Yes, as with any kinase inhibitor, off-target effects are a potential concern. While CRT0066854 is reported to be selective for aPKC and ROCK-II, it is crucial to include appropriate controls to validate that the observed phenotype is due to the inhibition of the intended target. This can include using a structurally related but inactive compound as a negative control, or using genetic approaches like siRNA or CRISPR/Cas9 to knock down the target protein and observe if the phenotype is recapitulated.[4][5]
Troubleshooting Guides
This section addresses common pitfalls that researchers may encounter during experiments with this compound and provides guidance on how to troubleshoot them.
Problem 1: Inconsistent or No Observed Effect at Expected Concentrations
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions and dilute to the final working concentration immediately before use. Verify the stability of the compound in your specific cell culture medium over the time course of your experiment.[6] |
| Incorrect Dosing | Perform a dose-response curve (e.g., 0.01 µM to 20 µM) to determine the optimal concentration for your cell line and assay. |
| Low Target Expression | Confirm the expression of PKCι, PKCζ, and/or ROCK-II in your cell line using Western blot or qPCR. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line with known sensitivity to aPKC or ROCK inhibitors. |
Problem 2: High Cellular Toxicity or Unexpected Phenotypes
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | As CRT0066854 also inhibits ROCK-II, consider whether the observed phenotype could be due to ROCK inhibition (e.g., changes in cell morphology, adhesion, or migration).[7][8] Use a more specific ROCK inhibitor (e.g., Y-27632) or aPKC inhibitor (if available) as a comparison. Validate the on-target effect by assessing the phosphorylation of known downstream substrates of aPKC (e.g., LLGL2) and ROCK (e.g., MLC2).[3][9] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a solubilizing agent. |
Problem 3: Difficulty in Interpreting Results from Signaling Pathway Analysis
| Potential Cause | Troubleshooting Steps |
| Complex Crosstalk | The aPKC and ROCK signaling pathways are involved in numerous cellular processes and can have complex crosstalk with other pathways.[10][11] Carefully design your experiments with specific readouts for each pathway. |
| Inappropriate Time Point | The kinetics of signaling pathway inhibition can vary. Perform a time-course experiment to identify the optimal time point for observing the desired effect on downstream targets. |
| Antibody Specificity | Ensure the antibodies used for Western blotting or immunofluorescence are specific for the target protein and its phosphorylated form. Validate antibodies using positive and negative controls. |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add solubilization solution (e.g., DMSO or a designated solubilizing buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. Western Blot Analysis of aPKC and ROCK-II Activity
-
Objective: To assess the on-target activity of this compound by measuring the phosphorylation of downstream substrates.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-PKCζ/ι (Thr410/403), total PKCζ/ι, phospho-Myosin Light Chain 2 (Thr18/Ser19), and total MLC2 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal loading.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Cell Migration Assay (Wound Healing/Scratch Assay)
-
Objective: To evaluate the effect of this compound on cell migration.
-
Procedure:
-
Seed cells in a 24-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Quantify the closure of the scratch area over time using image analysis software (e.g., ImageJ).[12]
-
Visualizations
Below are diagrams illustrating key signaling pathways and experimental workflows.
Caption: aPKC signaling pathway and the inhibitory action of CRT0066854.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CRT0066854 | aPKC inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Rho kinases (ROCK) induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells | eLife [elifesciences.org]
- 9. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atypical protein kinase C induces cell transformation by disrupting Hippo/Yap signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating aPKC Inhibition: A Comparative Guide to CRT0066854 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRT0066854 hydrochloride, a potent and selective inhibitor of atypical protein kinase C (aPKC), with other known aPKC inhibitors. The information presented herein is supported by experimental data to aid researchers in evaluating its efficacy and mechanism of action for preclinical studies.
Introduction to aPKC and its Role in Disease
Atypical protein kinase C (aPKC) isoforms, primarily PKCι and PKCζ, are crucial signaling molecules that regulate cell polarity, proliferation, and survival.[1] Dysregulation of aPKC activity is implicated in the progression of various cancers, including pancreatic, lung, and glioblastoma, making it a compelling therapeutic target.[2][3][4][5] aPKCs are key components of signaling pathways downstream of receptor tyrosine kinases (RTKs) like EGFR and pro-inflammatory cytokines such as TNFα.[3][5]
This compound: A Potent and Selective aPKC Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for aPKC isoforms.[6][7][8][9][10] Its mechanism of action involves the displacement of a critical Asn-Phe-Asp motif within the ATP-binding pocket of the kinase, thereby preventing substrate phosphorylation.[6][7][8]
Comparative Analysis of aPKC Inhibitors
This section provides a quantitative comparison of this compound with other reported aPKC inhibitors. It is important to note that direct head-to-head comparisons in the same experimental setup are limited in the current literature. The presented data is compiled from various studies and should be interpreted with this consideration.
| Inhibitor | Target(s) | IC50 (PKCι) | IC50 (PKCζ) | Mechanism of Action | Reference(s) |
| This compound | aPKC (PKCι, PKCζ), ROCK-II | 132 nM | 639 nM | ATP-competitive | [6][7][8][9][10] |
| Aurothiomalate | aPKC (disrupts PKCι/ζ-Par6 interaction) | Not reported | Not reported | Disrupts protein-protein interaction | [2] |
| ZIP (pseudosubstrate inhibitor) | aPKC (PKCζ) | Not reported | Ki ≈ 1.7 µM | Pseudosubstrate inhibition | [11] |
Note: IC50 values can vary depending on the experimental conditions, such as substrate and ATP concentrations. The Ki value for ZIP represents its binding affinity.
Experimental Validation of aPKC Inhibition by this compound
Validating the efficacy and selectivity of an aPKC inhibitor is crucial. Below are detailed experimental protocols for key assays used to characterize this compound.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified aPKC.
Objective: To determine the IC50 value of this compound for PKCι and PKCζ.
Materials:
-
Recombinant human PKCι and PKCζ enzymes
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 1 mM DTT)
-
This compound (various concentrations)
-
P81 phosphocellulose paper
-
Phosphoric acid wash buffer
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, recombinant aPKC enzyme, and MBP substrate.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Objective: To confirm the binding of this compound to aPKC in intact cells.
Materials:
-
Cancer cell line with high aPKC expression (e.g., Panc-1, A549)
-
This compound
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies against PKCι and PKCζ for Western blotting
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat cultured cells with either vehicle (DMSO) or this compound for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble PKCι and PKCζ in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot Analysis of Downstream Signaling
This assay assesses the functional consequence of aPKC inhibition by measuring the phosphorylation status of its downstream targets.
Objective: To evaluate the effect of this compound on aPKC-mediated signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Antibodies against total and phosphorylated forms of aPKC substrates (e.g., phospho-MARCKS, phospho-GSK3β)
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat cultured cells with this compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[12][13]
-
Probe the membrane with primary antibodies against total and phosphorylated forms of aPKC and its downstream targets.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
A decrease in the phosphorylation of aPKC substrates upon treatment with this compound validates its inhibitory activity in a cellular context.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.
Caption: aPKC Signaling Pathway in Cancer.
Caption: Experimental Workflow for aPKC Inhibitor Validation.
Caption: Logical Comparison of aPKC Inhibitors.
Conclusion
This compound stands out as a potent and selective inhibitor of aPKC. The experimental protocols provided in this guide offer a framework for its validation in various research settings. While direct comparative data with other inhibitors is still emerging, the available evidence suggests that this compound is a valuable tool for investigating the role of aPKC in health and disease and holds promise as a potential therapeutic agent. Further head-to-head studies are warranted to definitively establish its superiority over other aPKC inhibitors.
References
- 1. The Dual Roles of the Atypical Protein Kinase Cs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting aPKC disables oncogenic signaling by both the EGFR and the proinflammatory cytokine TNFα in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Glucose-stimulated aPKC Activation Promotes Pancreatic Cancer Cell Progression Through YAP Signaling | Anticancer Research [ar.iiarjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. CRT0066854 | aPKC inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to aPKC Inhibitors: CRT0066854 Hydrochloride vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is critical for dissecting the complex roles of atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ, in health and disease. This guide provides an objective comparison of CRT0066854 hydrochloride with other known aPKC inhibitors, supported by available experimental data to inform inhibitor selection for in vitro and in vivo studies.
Atypical PKCs are key regulators of diverse cellular processes, including cell polarity, proliferation, and survival. Their dysregulation is implicated in numerous diseases, most notably in cancer, making them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of small molecule inhibitors targeting these crucial kinases.
Quantitative Comparison of aPKC Inhibitors
The following table summarizes the reported inhibitory potencies (IC50) of this compound and other selected aPKC inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | Target(s) | IC50 (nM) | Off-Target(s) | Mechanism of Action | Reference(s) |
| This compound | PKCι | 132 | ROCK-II (620 nM) | ATP-competitive | [1][2] |
| PKCζ | 639 | [1][2] | |||
| ICA-1 | PKCι | ~100 | Does not inhibit PKCζ | ATP-competitive | [3][4] |
| ζ-Stat (NSC37044) | PKCζ | 5000 | Low inhibition of PKCι (13% at 20 µM) | Not specified | [5][6][7][8] |
| Aurothiomalate (ATM) | PKCι-Par6 interaction | ~3000 (for PKCζ-Par6 disruption) | Targets PB1 domain | Covalent modification of cysteine in PB1 domain | [9][10] |
| PKCζ-Par6 interaction | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize aPKC inhibitors.
In Vitro Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific aPKC isoform.
General Protocol:
-
Reagents:
-
Purified recombinant human PKCι or PKCζ enzyme.
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).
-
Substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate).
-
[γ-³³P]-ATP or unlabeled ATP for non-radiometric methods.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Stop solution (e.g., 3% phosphoric acid).
-
-
Procedure:
-
Add kinase, substrate, and inhibitor to a 96-well plate and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter membrane (for radiometric assays) or proceed with detection (for non-radiometric assays like ADP-Glo).
-
Quantify the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Objective: To confirm that an aPKC inhibitor binds to its target inside intact cells.
General Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat cells with the test inhibitor at various concentrations or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Quantify the protein concentration of the supernatant.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target aPKC isoform.
-
Quantify the band intensities.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving aPKC and a typical experimental workflow for inhibitor characterization.
Caption: Key signaling pathways regulated by aPKC.
Caption: Experimental workflow for aPKC inhibitor characterization.
Conclusion
This compound emerges as a potent, ATP-competitive inhibitor of both PKCι and PKCζ. Its dual activity may be advantageous in contexts where both isoforms play a role. In contrast, ICA-1 and ζ-Stat offer greater selectivity for PKCι and PKCζ, respectively, making them valuable tools for dissecting the specific functions of each isoform. Aurothiomalate represents a distinct class of inhibitor that targets the protein-protein interaction domain of aPKCs, offering an alternative mechanism of action for investigation.
The choice of inhibitor will ultimately depend on the specific research question. For studies requiring potent and dual inhibition of aPKCs, this compound is a strong candidate. For isoform-specific investigations, ICA-1 and ζ-Stat are more appropriate choices. The provided experimental protocols and workflow diagrams offer a framework for the rigorous evaluation of these and other novel aPKC inhibitors. Further head-to-head studies under standardized assay conditions will be invaluable for a more definitive comparative analysis.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ζ-Stat |CAS:3316-02-7 Probechem Biochemicals [probechem.com]
- 8. ζ-Stat - MedChem Express [bioscience.co.uk]
- 9. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurothiomalate inhibits transformed growth by targeting the PB1 domain of protein kinase Ciota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Tale of Two Inhibitors: A Comparative Guide to CRT0066854 Hydrochloride and ZIP Peptide for Atypical PKC Research
For researchers and drug development professionals navigating the complexities of atypical protein kinase C (aPKC) signaling, the choice of a selective and reliable inhibitor is paramount. This guide provides a comprehensive comparison of two prominent modulators: the small molecule inhibitor CRT0066854 hydrochloride and the well-known ZIP (Zeta Inhibitory Peptide). We delve into their mechanisms of action, target selectivity, and off-target effects, supported by quantitative data and detailed experimental protocols to inform your research decisions.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound | ZIP (Zeta Inhibitory Peptide) |
| Molecular Type | Small molecule (Thieno[2,3-d]pyrimidine-based) | Peptide (Myristoylated pseudosubstrate) |
| Primary Target(s) | Atypical PKCs (PKCι and PKCζ), ROCK-II | Atypical PKC isoform PKMζ (constitutively active PKCζ) |
| Mechanism of Action | ATP-competitive inhibitor; displaces a crucial Asn-Phe-Asp motif in the adenosine-binding pocket.[1] | Pseudosubstrate inhibitor, designed to block the substrate-binding site of PKMζ.[2][3] |
| Reported IC50 Values | PKCι: 132 nMPKCζ: 639 nMROCK-II: 620 nM[1][4] | Reverses late-phase LTP at 1 - 2.5 μM.[5] IC50 for PKMζ inhibition reported as 0.27 µM in one study.[6] |
| Specificity | Selective for aPKCs over other PKC isoforms. Also inhibits ROCK-II. | Highly controversial; demonstrates significant off-target effects and PKMζ-independent activity.[7][8] |
| Key Application | Restoration of polarized morphogenesis in cancer cell models.[9][10] | Widely used in neuroscience to study the role of PKMζ in learning and memory, specifically in the maintenance of Long-Term Potentiation (LTP).[2][11] |
| Cell Permeability | Yes | Yes (Myristoylated for cell entry)[2] |
Diving Deeper: Mechanism of Action and Signaling Pathways
This compound: A Selective ATP-Competitive Inhibitor
This compound is a potent and selective inhibitor of the atypical PKC isoforms, PKCι and PKCζ.[1][4] It functions as an ATP-competitive inhibitor, binding to the adenosine-binding pocket of the kinase domain. This interaction displaces a critical Asn-Phe-Asp motif, effectively blocking the enzyme's catalytic activity.[1][4] Notably, CRT0066854 also demonstrates inhibitory activity against ROCK-II, a serine/threonine kinase involved in regulating the actin cytoskeleton.[1][4]
The primary signaling pathway influenced by CRT0066854 involves the regulation of cell polarity. In many cancer models, aberrant activation of aPKCs, particularly PKCι, leads to a loss of normal cell polarity and contributes to dysplastic growth. By inhibiting PKCι, CRT0066854 has been shown to restore polarized morphogenesis in three-dimensional cell culture models.[9][10]
ZIP Peptide: A Pseudosubstrate Inhibitor with Contentious Specificity
The Zeta Inhibitory Peptide (ZIP) is a cell-permeable peptide designed as a pseudosubstrate inhibitor of Protein Kinase Mζ (PKMζ), a constitutively active isoform of PKCζ.[2][3] PKMζ is believed to play a crucial role in the maintenance of Long-Term Potentiation (LTP), a cellular correlate of learning and memory. ZIP was designed to mimic the pseudosubstrate region of PKCζ, thereby blocking the active site of PKMζ and preventing it from phosphorylating its downstream targets.[3]
However, the specificity of ZIP has been a subject of intense debate. Multiple studies have demonstrated that ZIP can exert its effects, including the reversal of LTP and memory impairment, even in mice lacking PKMζ.[7][8] This suggests the existence of significant off-target effects. Proposed alternative mechanisms include:
-
Interaction with other PKC isoforms: ZIP has been shown to interact with conventional and novel PKC isoforms.[12]
-
Induction of AMPA Receptor Endocytosis: The cationic nature of ZIP may non-specifically trigger the internalization of AMPA receptors, a key component of excitatory synapses, through a nitric oxide (NO)-dependent pathway.[13]
-
General disruption of neuronal activity: Some studies suggest that ZIP can cause widespread suppression of spontaneous neuronal activity, confounding its interpretation as a specific inhibitor.[8][14]
Experimental Data and Protocols
This compound: Kinase Inhibition and Morphogenesis Restoration
Table 1: Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| PKCι | 132[1][4] |
| PKCζ | 639[1][4] |
| ROCK-II | 620[1][4] |
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination of CRT0066854
This protocol provides a general framework for determining the IC50 of CRT0066854 against its target kinases. Specific conditions may need to be optimized for each kinase.
-
Reagents and Materials:
-
Recombinant full-length human PKCι, PKCζ, or ROCK-II.
-
Kinase-specific substrate peptide (e.g., a fluorescently labeled peptide).
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
This compound dissolved in DMSO.
-
384-well assay plates.
-
Plate reader capable of detecting the assay signal (e.g., fluorescence).
-
-
Procedure:
-
Prepare a serial dilution of CRT0066854 in DMSO. Further dilute in kinase assay buffer.
-
In a 384-well plate, add the diluted CRT0066854 or DMSO (vehicle control).
-
Add the kinase to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the assay format).
-
Read the signal on a plate reader.
-
Calculate the percentage of inhibition for each concentration of CRT0066854 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Protocol: 3D Cell Culture for Polarized Morphogenesis Assay
This protocol describes the culture of Madin-Darby Canine Kidney (MDCK) cells in a 3D matrix to assess the effect of CRT0066854 on cell polarity.
-
Reagents and Materials:
-
MDCK cells (parental or transformed with an oncogene like H-Ras).
-
Growth medium (e.g., DMEM with 10% FBS).
-
Extracellular matrix (e.g., Matrigel or collagen I).
-
8-well chamber slides.
-
This compound.
-
Fixation and permeabilization buffers.
-
Phalloidin (for F-actin staining) and DAPI (for nuclear staining).
-
Confocal microscope.
-
-
Procedure:
-
Coat the wells of an 8-well chamber slide with a layer of the extracellular matrix.
-
Trypsinize and resuspend MDCK cells in growth medium containing a low percentage of the extracellular matrix.
-
Seed the cell suspension on top of the coated wells.
-
Allow the cells to grow for several days (e.g., 6-8 days), replacing the medium every 2 days. Treat the cells with various concentrations of CRT0066854 or vehicle (DMSO) during this period.
-
Fix the 3D cultures with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.5% Triton X-100).
-
Stain the F-actin with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Image the spheroids using a confocal microscope.
-
Assess the morphology of the spheroids. Normal polarized morphogenesis results in hollow, acinar structures with a single central lumen. Dysplastic growth often results in filled, disorganized structures. Quantify the percentage of spheroids with normal versus dysplastic morphology.
-
ZIP Peptide: Reversal of Long-Term Potentiation and Off-Target Effects
Table 2: Effective Concentrations of ZIP Peptide
| Experimental Effect | Concentration |
| Reversal of late-phase LTP | 1 - 2.5 μM[5] |
| Disruption of spatial memory | Varies with administration route and brain region |
Experimental Protocol: Electrophysiology for Reversal of LTP in Hippocampal Slices
This protocol outlines the procedure for inducing and reversing LTP in acute hippocampal slices.
-
Reagents and Materials:
-
Rat or mouse for hippocampal dissection.
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂/5% CO₂.
-
ZIP peptide.
-
Dissection tools, vibratome, and recording chamber.
-
Electrophysiology rig with amplifier, stimulator, and data acquisition system.
-
Glass microelectrodes.
-
-
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording fEPSPs at the baseline frequency to monitor the potentiation.
-
After a stable period of LTP has been established (e.g., 30-60 minutes post-HFS), apply ZIP peptide (e.g., 5 µM) to the perfusion bath.
-
Continue recording to observe the effect of ZIP on the potentiated fEPSPs. A reversal of LTP will be observed as a gradual decrease in the fEPSP slope back towards the pre-LTP baseline.
-
Experimental Protocol: AMPA Receptor Internalization Assay
This protocol describes a method to assess the effect of ZIP peptide on the internalization of AMPA receptors in cultured neurons.
-
Reagents and Materials:
-
Primary hippocampal or cortical neuron cultures.
-
Neuronal culture medium.
-
ZIP peptide.
-
Antibody against an extracellular epitope of an AMPA receptor subunit (e.g., GluA1).
-
Secondary antibody conjugated to a fluorophore.
-
Fixation and permeabilization buffers.
-
Fluorescence microscope.
-
-
Procedure:
-
Culture primary neurons for a sufficient time to allow for synapse formation (e.g., 14-21 days in vitro).
-
To label surface AMPA receptors, incubate the live neurons with the primary antibody against the extracellular domain of the AMPA receptor subunit at 4°C to prevent internalization.
-
Wash away unbound primary antibody.
-
Induce internalization by warming the cells to 37°C and treating with ZIP peptide or a vehicle control for a specific time period (e.g., 15-30 minutes).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells and stain with the fluorescently labeled secondary antibody to visualize the internalized receptors.
-
Alternatively, to visualize only the surface receptors remaining, stain with the secondary antibody before permeabilization.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of internalized receptors or the decrease in surface receptor fluorescence.
-
Conclusion: Choosing the Right Tool for the Job
This compound and ZIP peptide represent two distinct classes of aPKC inhibitors with different strengths and weaknesses.
This compound emerges as a more specific and well-characterized small molecule inhibitor. Its defined mechanism of action as an ATP-competitive inhibitor and its quantified inhibitory activity against PKCι, PKCζ, and ROCK-II make it a valuable tool for studying the roles of these kinases in processes like cell polarity and cancer biology. Its known off-target activity on ROCK-II should be considered when interpreting experimental results.
ZIP peptide , while historically significant in the study of memory and LTP, is plagued by concerns about its specificity. The growing body of evidence demonstrating its PKMζ-independent effects necessitates caution in its use as a specific inhibitor of this kinase. Researchers employing ZIP peptide should include appropriate controls to account for its potential off-target actions, such as its effects on AMPA receptor trafficking and general neuronal excitability.
For researchers seeking a selective, small-molecule inhibitor of aPKCs with a clear mechanism of action, this compound is the more robust choice. For studies investigating the broader consequences of disrupting aPKC signaling or for historical comparison, ZIP peptide may still have a role, provided its limitations are acknowledged and addressed through rigorous experimental design. Ultimately, the selection of the appropriate inhibitor will depend on the specific research question and the experimental context.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Culturing Three Dimensional MDCK cells for Analyzing Intracellular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Zeta Inhibitory Peptide attenuates learning and memory by inducing NO-mediated downregulation of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cationic peptides cause memory loss through endophilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric Oxide Release from Antimicrobial Peptide Hydrogels for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Three-Dimensional Cell Culture to Study Apicobasal Polarization and Lumen Formation | Springer Nature Experiments [experiments.springernature.com]
- 12. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zeta Inhibitory Peptide, a Candidate Inhibitor of Protein Kinase Mζ, Is Excitotoxic to Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cationic peptides erase memories by removing synaptic AMPA receptors through endophilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for PKC Inhibition: CRT0066854 Hydrochloride vs. Go 6983
A Comprehensive Guide for Researchers in Cellular Signaling and Drug Discovery
The Protein Kinase C (PKC) family, a group of serine/threonine kinases, plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and survival. Their dysregulation is implicated in numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The selection of a suitable PKC inhibitor is a critical decision in experimental design. This guide provides a detailed, data-driven comparison of two prominent PKC inhibitors: CRT0066854 hydrochloride, a selective inhibitor of atypical PKC isoforms, and Go 6983, a broad-spectrum PKC inhibitor.
At a Glance: Key Differences
| Feature | This compound | Go 6983 |
| Primary Targets | Atypical PKC isoforms (PKCι, PKCζ) | Conventional (α, β, γ) and Novel (δ) PKC isoforms |
| Selectivity | Selective for aPKCs | Broad-spectrum |
| Mechanism of Action | ATP-competitive | ATP-competitive |
| Potency | Nanomolar range for aPKCs | Nanomolar range for cPKCs and nPKCs |
| Known Off-Targets | ROCK-II | Promiscuous, inhibits other kinases |
In-Depth Inhibitor Profiles
This compound: The Atypical PKC Specialist
This compound has emerged as a valuable tool for dissecting the specific roles of atypical PKC (aPKC) isoforms, PKCι and PKCζ. These isoforms are crucial regulators of cell polarity, proliferation, and survival, and their aberrant activity is frequently linked to cancer.
Mechanism of Action: CRT0066854 is an ATP-competitive inhibitor. It uniquely displaces a critical Asn-Phe-Asp (NFD) motif within the adenosine-binding pocket of aPKCs, a feature that contributes to its selectivity.
Go 6983: The Broad-Spectrum Workhorse
Go 6983 is a widely used, potent inhibitor of several PKC isoforms, demonstrating activity against both conventional (cPKC) and novel (nPKC) family members. Its broad-spectrum nature makes it suitable for studies where the general involvement of these PKC subfamilies is being investigated.
Mechanism of Action: Go 6983 also functions as an ATP-competitive inhibitor, binding to the kinase domain and preventing the binding of ATP.
Quantitative Comparison: Potency and Selectivity
The following table summarizes the inhibitory potency (IC50 values) of this compound and Go 6983 against various PKC isoforms and other kinases. This data is crucial for selecting the appropriate inhibitor and interpreting experimental results.
| Target Kinase | This compound IC50 (nM) | Go 6983 IC50 (nM) |
| PKCα (conventional) | - | 7 |
| PKCβ (conventional) | - | 7 |
| PKCγ (conventional) | - | 6 |
| PKCδ (novel) | - | 10 |
| PKCζ (atypical) | 639 | 60 |
| PKCι (atypical) | 132 | - |
| PKCμ (PKD1) | - | 20,000 |
| ROCK-II | 620 | - |
Visualizing the Molecular Battleground: Signaling Pathways and Experimental Design
To better understand the context in which these inhibitors operate, the following diagrams illustrate the PKC signaling pathway and a typical experimental workflow for inhibitor comparison.
Figure 1: Simplified PKC Signaling Pathway. This diagram illustrates the activation of conventional, novel, and atypical PKC isoforms and highlights the points of inhibition for Go 6983 and this compound.
Figure 2: Experimental Workflow. A typical workflow for comparing the effects of this compound and Go 6983 in a cell-based assay.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are representative protocols for in vitro kinase assays and cell-based inhibition studies.
In Vitro PKC Kinase Assay (Non-Radioactive)
This protocol outlines a general method for measuring the activity of a specific PKC isoform in the presence of an inhibitor.
Materials:
-
Recombinant human PKC enzyme (isoform of interest)
-
PKC substrate peptide (e.g., a fluorescently labeled peptide)
-
ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.4)
-
This compound and Go 6983 stock solutions (in DMSO)
-
384-well white plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound and Go 6983 in kinase reaction buffer. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase reaction buffer
-
Diluted inhibitor or DMSO control
-
Recombinant PKC enzyme
-
PKC substrate peptide
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction: Stop the reaction according to the specific kit instructions (e.g., by adding a stop solution containing EDTA).
-
Data Acquisition: Measure the fluorescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PKC Inhibition Assay (Western Blotting)
This protocol assesses the ability of the inhibitors to block PKC activity within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound and Go 6983
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody against the total protein of the substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound, Go 6983, or a DMSO control for 1-2 hours.
-
PKC Activation: Stimulate the cells with a PKC activator (e.g., PMA) for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal. Compare the levels of substrate phosphorylation in inhibitor-treated cells to the PMA-stimulated control.
Choosing the Right Inhibitor for Your Research
The choice between this compound and Go 6983 fundamentally depends on the research question.
-
For investigating the specific functions of atypical PKC isoforms (PKCι and PKCζ), this compound is the superior choice due to its selectivity. Its use can help to delineate the precise roles of these kinases in processes like cell polarity and oncogenic signaling.
-
When the goal is to determine the general involvement of conventional and novel PKC isoforms, Go 6983 is a potent and effective tool. However, researchers must be mindful of its broad-spectrum activity and potential off-target effects, which may necessitate follow-up studies with more selective inhibitors to pinpoint the specific isoform(s) involved.
Unlocking Synergistic Potential: Atypical PKC Inhibition in Combination Cancer Therapy
For researchers, scientists, and drug development professionals, understanding the synergistic effects of novel therapeutic agents is paramount. While direct combination studies on CRT0066854 hydrochloride are not yet available in the public domain, preclinical evidence for other atypical Protein Kinase C (aPKC) inhibitors highlights a promising avenue for enhancing the efficacy of existing cancer treatments. This guide provides a comparative overview of the synergistic potential of targeting the aPKC pathway in combination with other signaling inhibitors, supported by available experimental data.
This compound is a potent and selective inhibitor of the atypical PKC isoenzymes PKCι and PKCζ, with IC50 values of 132 nM and 639 nM, respectively. It also shows activity against ROCK-II kinase with an IC50 of 620 nM. The critical role of aPKCs in cell proliferation, survival, and migration has positioned them as attractive targets for cancer therapy. The exploration of their synergistic potential with other anti-cancer agents is a burgeoning field of research.
Synergistic Effects of aPKC Inhibitors with Other Targeted Therapies
Preclinical studies on other aPKC inhibitors, such as ICA-1, have demonstrated significant synergistic effects when combined with inhibitors of parallel signaling pathways. A notable example is the combination of an aPKC inhibitor with a PI3K inhibitor in clear cell Renal Cell Carcinoma (ccRCC).
A study investigating the dual inhibition of aPKC and the PI3K/Akt pathway in ccRCC cell lines (786-O and Caki-1) revealed that the combination of the aPKC inhibitor ICA-1 and the PI3K inhibitor Alpelisib (BYL719) resulted in a more pronounced downregulation of PKC-ι and its downstream effector, c-Myc, compared to single-agent treatment.[1] This enhanced inhibition of key oncogenic pathways led to reduced cell growth and an induction of apoptosis.[1]
Table 1: Synergistic Effects of aPKC and PI3K Inhibition on Downstream Effectors in ccRCC
| Treatment | Cell Line | Key Downstream Effectors | Observed Effect |
| ICA-1 + BYL719 | 786-O, Caki-1 | PKC-ι, c-Myc, p-MEK, p-ERK1/2 | Pronounced downregulation compared to single agents[1] |
| ICA-1 + BYL719 | 786-O, Caki-1 | N-cadherin, p-vimentin, vimentin | Decreased levels[1] |
| ICA-1 + BYL719 | 786-O, Caki-1 | E-cadherin | Increased level[1] |
Synergistic Effects of aPKC Inhibitors with Chemotherapy
Another area of promise is the combination of aPKC inhibitors with conventional chemotherapy. A study in glioblastoma cell lines (T98G and U87MG) demonstrated that the combination of the aPKC inhibitor ICA with the chemotherapeutic agent temozolomide (TMZ) significantly decreased cancer cell viability compared to monotherapy.[2] This combination also led to a remarkable increase in apoptosis and a reduction in cell invasion.[2] Furthermore, in vivo studies showed that the combination of ICA and TMZ reduced glioblastoma tumor growth and volume in mice.[2]
Table 2: In Vitro Effects of aPKC Inhibition in Combination with Temozolomide in Glioblastoma
| Treatment | Cell Line | Effect on Cell Viability | Effect on Apoptosis | Effect on Invasion |
| ICA + TMZ | T98G, U87MG | Significant decrease compared to monotherapies[2] | Remarkable increase compared to untreated controls[2] | Decreased invasion by acting on FAK/Paxillin pathway[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with the indicated concentrations of single agents or their combinations for a specified duration (e.g., 72 hours).
-
MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
Western Blot Analysis
-
Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an ECL detection system.
Transwell Invasion Assay
-
The upper chamber of a Transwell insert is coated with Matrigel.
-
Cells, pre-treated with the indicated drugs, are seeded in the upper chamber in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).
-
After incubation for a specified time (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
Visualizing the Pathways and Workflows
Caption: Signaling pathways targeted by the synergistic combination of aPKC and PI3K inhibitors.
Caption: General workflow for assessing synergistic effects of drug combinations in vitro.
References
- 1. Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The interruption of atypical PKC signaling and Temozolomide combination therapy against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target Landscape: A Comparative Analysis of CRT0066854 Hydrochloride's Off-Target Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity of the atypical Protein Kinase C (aPKC) inhibitor, CRT0066854 hydrochloride, in comparison to other kinase inhibitors.
This guide provides a comprehensive overview of the off-target kinase inhibition profile of this compound, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoenzymes. Understanding the selectivity of small molecule inhibitors is paramount in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This document presents available quantitative data, detailed experimental methodologies for kinase inhibition assays, and visual representations of key concepts to aid researchers in their investigations.
Primary and Off-Target Inhibition Profile of CRT0066854
This compound is recognized as a potent inhibitor of the atypical PKC isoenzymes, specifically targeting PKCι and PKCζ.[1][2] In addition to its intended targets, CRT0066854 has been observed to inhibit ROCK-II, a member of the AGC family of kinases, with comparable potency to its inhibition of PKCζ.[1][2] A summary of the known inhibitory activities of CRT0066854 is presented below.
| Target Kinase | IC50 (nM) | Kinase Family |
| PKCι | 132 | AGC (aPKC) |
| PKCζ | 639 | AGC (aPKC) |
| ROCK-II | 620 | AGC |
Table 1: Known in vitro inhibitory potency (IC50) of this compound against its primary and known off-target kinases.
Comparison with an Alternative aPKC Inhibitor
For comparative purposes, we introduce ICA-1S, another inhibitor reported to be specific for PKC-ι.[3] While a comprehensive kinome scan for ICA-1S is not publicly available, it has been reported to be specific for PKC-ι with no inhibitory effect on the closely related aPKC isoform, PKCζ.[3] This contrasts with CRT0066854, which inhibits both isoforms, albeit with a preference for PKCι.
| Inhibitor | Primary Target(s) | Known Off-Target(s) | Key Distinguishing Feature |
| This compound | PKCι, PKCζ | ROCK-II | Dual aPKC inhibitor |
| ICA-1S | PKCι | Not extensively profiled | Reportedly specific for PKCι over PKCζ |
Table 2: Comparative overview of this compound and ICA-1S.
Signaling Pathway Context
CRT0066854 exerts its effects by interfering with signaling pathways regulated by aPKC isoforms. These kinases are crucial mediators in various cellular processes, including cell polarity, proliferation, and survival. The diagram below illustrates a simplified signaling cascade involving aPKCs.
Experimental Protocols for Kinase Inhibition Assays
The determination of a kinase inhibitor's potency and selectivity is typically achieved through in vitro biochemical assays. These assays measure the inhibitor's ability to block the enzymatic activity of a kinase. Below are detailed protocols for common biochemical kinase assays used for determining IC50 values.
Biochemical Kinase Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant Kinase (e.g., PKCι, PKCζ, ROCK-II)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays, or unlabeled for other assay formats.
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well assay plates
-
Detection reagents (specific to the assay format, e.g., scintillation fluid for radiometric assays, antibodies for ELISA, or fluorescent/luminescent reagents)
-
Plate reader (e.g., scintillation counter, spectrophotometer, or fluorometer/luminometer)
Procedure (Radiometric Assay Example):
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO). A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup: Add a small volume (e.g., 1-5 µL) of the diluted inhibitor to the assay wells. Include control wells with solvent only (0% inhibition) and wells without enzyme (100% inhibition/background).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the recombinant kinase.
-
Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
Phosphorylation Reaction: Add ATP (containing a tracer amount of radiolabeled ATP) to each well to start the phosphorylation reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or phosphoric acid).
-
Separation of Phosphorylated Substrate: Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose paper) that binds the phosphorylated substrate. Wash the filters extensively to remove unincorporated radiolabeled ATP.
-
Detection: Place the filter membranes in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all other measurements.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the solvent-only control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[4]
-
Alternative Non-Radiometric Assay Formats:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a light signal that is proportional to kinase activity.[5]
-
Fluorescence-Based Assays (e.g., TR-FRET): These assays use a fluorescently labeled substrate and a phosphorylation-specific antibody labeled with a FRET partner. Phosphorylation of the substrate brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal.[5]
-
Mobility Shift Assays: These assays separate the phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.[6]
The workflow for a typical kinase profiling experiment is depicted below.
Conclusion
This compound is a valuable research tool for studying the roles of atypical PKC isoforms. While it demonstrates high potency for its primary targets, PKCι and PKCζ, its inhibitory activity against ROCK-II highlights the importance of considering its off-target effects when interpreting experimental results. For studies requiring highly specific inhibition of PKCι without affecting PKCζ, alternative inhibitors such as ICA-1S may be more suitable, although a comprehensive off-target profile for such compounds is also crucial for rigorous investigation. The selection of an appropriate kinase inhibitor should always be guided by a thorough understanding of its selectivity profile, and the experimental protocols outlined in this guide provide a framework for generating such critical data.
References
Independent Verification of CRT0066854 Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CRT0066854 hydrochloride, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms, with other alternatives. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of the relevant signaling pathways and experimental workflows to aid in the independent verification of its activity.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the atypical Protein Kinase C (aPKC) isoforms, specifically targeting PKCι and PKCζ.[1] It also shows inhibitory activity against ROCK-II kinase.[1] The mechanism of action involves the displacement of a critical Asn-Phe-Asp motif within the adenosine-binding pocket of the kinase.[1]
The aPKC signaling pathway plays a crucial role in regulating cell polarity, proliferation, and migration. Upon activation by upstream signals, often involving the small GTPase Cdc42 and the scaffold protein Par6, aPKC phosphorylates a range of downstream substrates. Key targets include Lgl (Lethal giant larvae) and Par1 (Partitioning defective 1), which are critical for establishing and maintaining apico-basal and front-rear cell polarity. By inhibiting aPKC, this compound disrupts these phosphorylation events, thereby affecting cellular processes that are often dysregulated in cancer.
Comparative Performance Data
The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and provide a comparison with other known PKC inhibitors.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| PKCι (full-length) | 132[1] |
| PKCζ (full-length) | 639[1] |
| ROCK-II | 620[1] |
Table 2: Comparative IC50 Values of Various PKC Inhibitors
| Inhibitor | PKCι (nM) | PKCζ (nM) | Other Selectivity Information |
| CRT0066854 | 132 | 639 | ROCK-II: 620 nM |
| Sotrastaurin | - | - | Pan-PKC inhibitor; Ki for PKCα: 0.95 nM, PKCβ: 0.64 nM, PKCθ: 0.22 nM |
| Enzastaurin | - | - | Selective for PKCβ (IC50 = 6 nM) over other isoforms (PKCα: 39 nM, PKCγ: 83 nM, PKCε: 110 nM) |
| Ruboxistaurin | - | - | Highly selective for PKCβ1 (IC50 = 4.7 nM) and PKCβ2 (IC50 = 5.9 nM) |
| Gö 6983 | - | - | Pan-PKC inhibitor with IC50 values ranging from 7-60 nM for various isoforms |
| Bisindolylmaleimide I (GF109203X) | - | - | Pan-PKC inhibitor with IC50 values in the nanomolar to micromolar range for different isoforms |
Note: Direct comparative data for all inhibitors under identical experimental conditions is limited. The data presented is compiled from various sources and should be interpreted with caution.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical Kinase Assay (In Vitro)
This protocol outlines the determination of the in vitro potency of this compound against target kinases.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a master mix containing the purified kinase and the specific substrate peptide in assay buffer.
-
Reaction Setup: Add the CRT0066854 dilutions to the wells of a microplate. Add the kinase/substrate master mix to each well.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP (e.g., [γ-33P]ATP for radiometric detection) to each well.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution, such as a solution containing EDTA.
-
Detection: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated ATP. Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
3D Spheroid Morphogenesis Assay
This assay is used to assess the ability of this compound to restore polarized morphogenesis in dysplastic cancer cell spheroids.
Protocol:
-
Cell Culture: Culture Madin-Darby canine kidney (MDCK) cells stably expressing H-Ras in appropriate growth medium.
-
Cell Suspension: Prepare a single-cell suspension of the MDCK-H-Ras cells.
-
Embedding in Matrix: Resuspend the cells in a cold basement membrane extract (e.g., Matrigel) at a defined cell density.
-
Plating: Plate the cell/matrix mixture into the wells of a multi-well plate and allow it to solidify at 37°C.
-
Treatment: Overlay the solidified matrix with culture medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for an extended period (e.g., 6 days) to allow the formation of spheroids, replenishing the medium with fresh compound every 2-3 days.
-
Fixation and Staining: After the incubation period, fix the spheroids with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize the cells and stain with fluorescent markers to visualize cellular structures, such as phalloidin to label F-actin at the apical surface and DAPI to label nuclei.
-
Imaging and Analysis: Acquire images of the spheroids using a confocal microscope. Quantify the phenotype by counting the number of spheroids that exhibit a restored polarized morphology, characterized by the formation of a single, central lumen.
LLGL2 Phosphorylation Assay
This cell-based assay is used to determine the effect of this compound on the phosphorylation of a known aPKC substrate, LLGL2.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a human cancer cell line known to have active aPKC signaling) to a desired confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Immunoprecipitation (Optional): To increase the signal, LLGL2 can be immunoprecipitated from the cell lysates using an anti-LLGL2 antibody.
-
Western Blotting: Separate the proteins from the cell lysates (or immunoprecipitates) by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for phosphorylated LLGL2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total LLGL2 or a loading control protein (e.g., β-actin). Quantify the band intensities to determine the relative levels of phosphorylated LLGL2 in treated versus control cells.
Conclusion
This compound is a potent and selective inhibitor of atypical PKC isoforms with demonstrated activity in both biochemical and cell-based assays. The provided data and experimental protocols offer a framework for researchers to independently verify its effects and compare its performance with other inhibitors of the aPKC signaling pathway. The ability of this compound to restore polarized morphogenesis in cancer cell models highlights its potential as a valuable research tool and a starting point for the development of novel therapeutics.
References
Benchmarking CRT0066854 Hydrochloride Against Novel Atypical Protein Kinase C (aPKC) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Atypical Protein Kinase C (aPKC) isoforms, particularly PKCι and PKCζ, have emerged as critical nodes in signaling pathways driving cancer cell proliferation, survival, and polarity. Their role in various malignancies has spurred the development of targeted inhibitors. This guide provides a comparative analysis of CRT0066854 hydrochloride, a potent aPKC inhibitor, against a selection of novel inhibitors, offering a resource for researchers engaged in the discovery and development of next-generation cancer therapeutics.
Executive Summary
This compound is a potent and selective inhibitor of atypical PKC isoforms.[1][2] This guide benchmarks its performance against other novel aPKC inhibitors, including the highly potent PKCiota-IN-1 and PKCiota-IN-2, the PB1 domain-targeting gold compound Aurothiomalate, and others. The comparative data presented herein, including inhibitory concentrations and available selectivity profiles, are intended to inform the selection of appropriate chemical probes and guide future drug development efforts targeting aPKC signaling.
Data Presentation: Quantitative Comparison of aPKC Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of novel aPKC inhibitors. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target(s) | IC50 / Ki | Selectivity Notes | Mechanism of Action |
| This compound | PKCι, PKCζ | IC50: 132 nM (PKCι), 639 nM (PKCζ)[1][2] | Also inhibits ROCK-II with an IC50 of 620 nM.[1][2] | ATP-competitive |
| PKCiota-IN-1 | PKCι | IC50: 2.7 nM | Also inhibits PKC-α (IC50: 45 nM) and PKC-ε (IC50: 450 nM). | Not specified |
| PKCiota-IN-2 | PKCι | IC50: 2.8 nM | Also inhibits PKC-α (IC50: 71 nM) and PKC-ε (IC50: 350 nM). | Not specified |
| Aurothiomalate | PKCι-Par6/p62 interaction | IC50: ~300 nM - >100 µM (cell-based) | Highly selective for the PB1-PB1 domain interaction of PKCι with Par6 and p62.[3] | Targets the PB1 domain of PKCι.[3] |
| ICA-1S | aPKC | Not specified | Selective for PKCι/λ. | Not specified |
| ζ-Stat | aPKC | Not specified | Selective for PKCζ. | Not specified |
| ZIP (peptide) | PKCζ, PKCι | Ki: 1.7 µM (PKCζ), 1.43 µM (PKCι) | Pseudosubstrate inhibitor. | Binds to the substrate-binding site. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of aPKC inhibitors.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against aPKC isoforms.
Objective: To determine the IC50 value of an inhibitor against a specific aPKC isoform.
Materials:
-
Recombinant full-length or kinase domain of human PKCι or PKCζ.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).
-
ATP (concentration is typically at or near the Km for the specific kinase).
-
Substrate peptide (e.g., a fluorescently labeled peptide or a generic substrate like Myelin Basic Protein).
-
Test inhibitor (serially diluted).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute further in kinase buffer.
-
In a microplate, add the kinase, the substrate peptide, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Note: The ATP concentration is a critical parameter for ATP-competitive inhibitors and should be reported.
Cell-Based Proliferation Assay
This protocol describes a method to assess the effect of aPKC inhibitors on the proliferation of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a relevant cancer cell line.
Materials:
-
Cancer cell line known to be dependent on aPKC signaling (e.g., non-small cell lung cancer cell lines).
-
Complete cell culture medium.
-
Test inhibitor (serially diluted).
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
aPKC Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving atypical Protein Kinase C. aPKCs are key regulators of cell polarity, proliferation, and survival, often acting downstream of receptor tyrosine kinases (RTKs) and in concert with scaffolding proteins like Par6 and p62.
Caption: Simplified aPKC signaling pathway.
Experimental Workflow for aPKC Inhibitor Screening
The diagram below outlines a typical workflow for the screening and characterization of novel aPKC inhibitors, from initial high-throughput screening to more detailed in vitro and cell-based assays.
Caption: Workflow for aPKC inhibitor screening.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling CRT0066854 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of CRT0066854 hydrochloride, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms.
This document provides critical safety and logistical information to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is essential to minimize risk and maintain experimental integrity.
Immediate Safety and Handling Precautions
This compound is a chemical intended for research use only. The toxicological properties have not been fully investigated. Therefore, it is crucial to handle this compound with care, assuming it is potentially hazardous.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times in the laboratory:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before use. |
| Body Protection | A lab coat must be worn and kept closed. |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. |
Engineering Controls:
| Control Type | Recommendation |
| Ventilation | Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required. |
| Safety Equipment | An eyewash station and a safety shower must be readily accessible in the work area. |
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe and effective use of this compound.
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the product name and quantity match the order.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture. Recommended storage temperatures are provided below.
| Storage Condition | Duration |
| -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] |
Preparation of Stock Solutions: this compound is soluble in both water and DMSO.[2] When preparing stock solutions, it is recommended to do so in a chemical fume hood. To avoid repeated freeze-thaw cycles that could degrade the compound, aliquot the stock solution into smaller, single-use volumes before storage.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Disposal Procedure:
-
Segregation: Collect all disposable labware (e.g., pipette tips, tubes) and unused solutions containing this compound in a designated, labeled hazardous waste container.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound."
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.
Scientific and Experimental Context
CRT0066854 is a potent and selective inhibitor of the atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ.[1]
Inhibitory Activity:
| Target Kinase | IC50 Value |
| PKCι (full-length) | 132 nM[1] |
| PKCζ (full-length) | 639 nM[1] |
| ROCK-II | 620 nM[1] |
Mechanism of Action: CRT0066854 acts as an ATP-competitive inhibitor. It displaces a critical Asn-Phe-Asp motif within the adenosine-binding pocket and interacts with an acidic patch utilized by arginine-rich PKC substrates.[1]
Visualizing Key Processes
To further clarify the operational and biological context of working with this compound, the following diagrams are provided.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

